MYF-03-176
Description
Propriétés
Formule moléculaire |
C19H18F4N4O2 |
|---|---|
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
2-fluoro-1-[(3R,4R)-3-(pyrimidin-2-ylamino)-4-[[4-(trifluoromethyl)phenyl]methoxy]pyrrolidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C19H18F4N4O2/c1-12(20)17(28)27-9-15(26-18-24-7-2-8-25-18)16(10-27)29-11-13-3-5-14(6-4-13)19(21,22)23/h2-8,15-16H,1,9-11H2,(H,24,25,26)/t15-,16-/m1/s1 |
Clé InChI |
KVAWNRUJSYWYJX-HZPDHXFCSA-N |
SMILES isomérique |
C=C(C(=O)N1C[C@H]([C@@H](C1)OCC2=CC=C(C=C2)C(F)(F)F)NC3=NC=CC=N3)F |
SMILES canonique |
C=C(C(=O)N1CC(C(C1)OCC2=CC=C(C=C2)C(F)(F)F)NC3=NC=CC=N3)F |
Origine du produit |
United States |
Foundational & Exploratory
The Role of MYF-03-176 in the Hippo Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is frequently implicated in the development and progression of various cancers. A key downstream effector of this pathway is the transcriptional coactivator Yes-associated protein (YAP) and its paralog, transcriptional coactivator with PDZ-binding motif (TAZ), which associate with the TEA domain (TEAD) family of transcription factors to drive the expression of pro-proliferative and anti-apoptotic genes. The YAP/TAZ-TEAD complex has emerged as a compelling therapeutic target for cancers with aberrant Hippo signaling. MYF-03-176 is a potent, orally bioavailable, covalent inhibitor of TEAD that disrupts the YAP-TEAD interaction, leading to the suppression of TEAD-dependent transcription and subsequent anti-tumor effects. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to the Hippo Signaling Pathway and the Role of YAP/TAZ-TEAD
The Hippo signaling pathway is a complex network of proteins that primarily functions to control organ size by regulating cell proliferation and apoptosis. In mammals, the core of the pathway consists of a kinase cascade involving the sterile 20-like kinases 1/2 (MST1/2) and the large tumor suppressor kinases 1/2 (LATS1/2). When the Hippo pathway is active, typically in response to signals such as high cell density, MST1/2 phosphorylate and activate LATS1/2. Activated LATS1/2, in turn, phosphorylate the transcriptional coactivators YAP and TAZ. This phosphorylation event leads to the cytoplasmic sequestration and subsequent degradation of YAP/TAZ, preventing their interaction with the TEAD family of transcription factors (TEAD1-4) in the nucleus.
Conversely, when the Hippo pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus, where they bind to TEADs. The resulting YAP/TAZ-TEAD complex acts as a transcriptional activator, promoting the expression of genes that drive cell proliferation and inhibit apoptosis, such as Connective Tissue Growth Factor (CTGF) and Cysteine-Rich Angiogenic Inducer 61 (CYR61). In many cancers, particularly those with mutations in upstream Hippo pathway components like Neurofibromin 2 (NF2), the pathway is inactivated, leading to the constitutive nuclear localization and activity of YAP/TAZ, which drives tumorigenesis.
This compound: A Covalent Inhibitor of TEAD
This compound is a small molecule inhibitor designed to covalently bind to a conserved cysteine residue within the palmitate-binding pocket of TEAD transcription factors. This covalent modification allosterically disrupts the interaction between TEAD and its coactivators YAP and TAZ, thereby inhibiting TEAD-dependent gene transcription. As an orally active and potent pan-TEAD inhibitor, this compound has demonstrated significant anti-tumor efficacy in preclinical models of cancers with defective Hippo signaling, such as malignant pleural mesothelioma (MPM).
Mechanism of Action
The primary mechanism of action of this compound is the covalent disruption of the YAP-TEAD protein-protein interaction. By targeting the TEAD palmitate pocket, this compound prevents the association of YAP/TAZ, which is essential for the transcriptional activation of downstream target genes. This leads to the downregulation of pro-proliferative and anti-apoptotic genes and, in sensitive cancer cells, the upregulation of pro-apoptotic genes like BMF (Bcl-2-modifying factor).
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Parameter | Value (nM) |
| TEAD Transcriptional Activity | NCI-H226 | IC50 | 11[1] |
| Cell Growth Inhibition | NCI-H226 | IC50 | 9[1] |
| TEAD1 Inhibition | - | IC50 | 47[1] |
| TEAD3 Inhibition | - | IC50 | 32[1] |
| TEAD4 Inhibition | - | IC50 | 71[1] |
Table 2: In Vivo Efficacy of this compound in Mesothelioma Xenograft Model
| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome |
| Mouse Xenograft | NCI-H226 | This compound (30 mg/kg, p.o.) | Twice daily for 28 days | Strong antitumor effect[1] |
| Mouse Xenograft | NCI-H226 | This compound (75 mg/kg, p.o.) | Twice daily for 28 days | Strong antitumor effect[1] |
Table 3: Effect of this compound on YAP Target Gene Expression
| Cell Line | Treatment | Gene | Regulation |
| NCI-H226 | This compound (20-500 nM, 24h) | CTGF | Downregulation[1] |
| NCI-H226 | This compound (20-500 nM, 24h) | CYR61 | Downregulation[1] |
| NCI-H226 | This compound (20-500 nM, 24h) | ANKRD1 | Downregulation[1] |
| NCI-H226 | This compound (20-500 nM, 24h) | BMF | Upregulation[1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
TEAD Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of TEAD in response to treatment with this compound.
Materials:
-
NCI-H226 cells stably expressing a TEAD-responsive luciferase reporter construct
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)
-
Luminometer
Protocol:
-
Seed NCI-H226 TEAD-reporter cells in 96-well plates at a density of 1 x 104 cells/well.
-
Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Mix well by gentle shaking for 2 minutes to induce cell lysis.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value by plotting the luminescence signal against the logarithm of the compound concentration.
Cell Viability Assay (MTS Assay)
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
NCI-H226 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
96-well tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Spectrophotometer
Protocol:
-
Seed NCI-H226 cells in 96-well plates at a density of 2,000 cells/well.
-
Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plates for 5 days at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
Measure the absorbance at 490 nm using a spectrophotometer.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
In Vivo Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
NCI-H226 cells
-
Matrigel
-
This compound formulated for oral administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 5 x 106 NCI-H226 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., ~100-200 mm3), randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose (e.g., 30 or 75 mg/kg) twice daily. The control group receives the vehicle.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2)/2.
-
Continue treatment for the specified duration (e.g., 28 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Gene Expression Analysis (Quantitative PCR)
This method is used to quantify the changes in the expression of YAP/TAZ-TEAD target genes following treatment with this compound.
Materials:
-
NCI-H226 cells
-
This compound
-
6-well tissue culture plates
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)
-
Primers for target genes (CTGF, CYR61, ANKRD1, BMF) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Seed NCI-H226 cells in 6-well plates.
-
Treat cells with this compound (20-500 nM) or vehicle for 24 hours.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Conclusion
This compound represents a promising therapeutic agent for cancers driven by the dysregulation of the Hippo signaling pathway. Its covalent mechanism of action, leading to the disruption of the YAP/TAZ-TEAD interaction, provides a targeted approach to inhibit the oncogenic functions of this pathway. The data presented in this technical guide highlight the potent in vitro and in vivo activity of this compound in malignant pleural mesothelioma models. The detailed experimental protocols provided herein offer a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of TEAD inhibitors in oncology. Further research is warranted to explore the full clinical potential of this compound and similar compounds in a broader range of cancer types.
References
The Disruption of YAP-TEAD Association by MYF-03-176: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional coactivator Yes-associated protein (YAP) and its paralog TAZ are the primary downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis. The interaction between YAP and TEAD is therefore a key node for therapeutic intervention in cancers with aberrant Hippo signaling.
MYF-03-176 is a potent and orally bioavailable small molecule inhibitor that targets the YAP-TEAD protein-protein interaction.[1][2] This technical guide provides a comprehensive overview of the effects of this compound on the YAP-TEAD association, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Data Summary
This compound has been demonstrated to be a potent inhibitor of TEAD transcriptional activity and cell proliferation in cancer cell lines with dysregulated Hippo signaling. The following table summarizes the key quantitative metrics of its efficacy.
| Parameter | Cell Line | Value (nM) | Reference |
| TEAD Transcriptional Activity (IC50) | NCI-H226 | 11 | [1][2][3] |
| TEAD1 Binding Affinity (IC50) | - | 47 | [3] |
| TEAD3 Binding Affinity (IC50) | - | 32 | [3] |
| TEAD4 Binding Affinity (IC50) | - | 71 | [3] |
| Antiproliferative Effect (IC50) | NCI-H226 | 9 | [1][3] |
Mechanism of Action
This compound is an analog of MYF-03-69 and acts as a pan-TEAD inhibitor.[1] Its mechanism of action involves covalent binding to a conserved cysteine residue within the central palmitate-binding pocket of TEAD proteins. This covalent modification allosterically disrupts the interaction between TEAD and YAP, thereby inhibiting the transcription of YAP-TEAD target genes.[4][5][6] This leads to the downregulation of pro-proliferative and anti-apoptotic genes such as CTGF, CYR61, and ANKRD1, and the upregulation of pro-apoptotic genes like BMF.[1][3]
Signaling Pathway and Inhibitor Action
The following diagram illustrates the canonical Hippo signaling pathway and the point of intervention for this compound.
Caption: The Hippo signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the effect of this compound on the YAP-TEAD association.
TEAD Luciferase Reporter Assay
This assay measures the transcriptional activity of the TEAD family of transcription factors.
1. Cell Culture and Transfection:
- Culture NCI-H226 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Seed 2 x 10^4 cells per well in a 96-well plate.
- After 24 hours, transfect the cells with a TEAD-responsive luciferase reporter plasmid (e.g., pGL4.48[luc2P/TEAD-RE/Hygro]) and a constitutively active Renilla luciferase plasmid (e.g., pRL-TK) for normalization using a suitable transfection reagent according to the manufacturer's instructions.
2. Compound Treatment:
- 24 hours post-transfection, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.
3. Luciferase Activity Measurement:
- After 48-72 hours of incubation with the compound, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
- Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
- Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
Antiproliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
1. Cell Seeding:
- Seed NCI-H226 cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
- Allow the cells to adhere and grow for 24 hours.
2. Compound Treatment:
- Treat the cells with various concentrations of this compound or DMSO for 5 days.[3]
3. MTT Incubation and Formazan Solubilization:
- Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
4. Absorbance Measurement and Data Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the DMSO-treated control cells.
- Determine the IC50 value from the dose-response curve.
Endogenous Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate the disruption of the endogenous YAP-TEAD protein complex by this compound.
1. Cell Lysis:
- Culture NCI-H226 cells to ~90% confluency in 10 cm dishes.
- Treat the cells with this compound or DMSO for 24 hours.
- Wash the cells with ice-cold PBS and lyse them in ice-cold IP lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol) supplemented with protease and phosphatase inhibitors.
2. Immunoprecipitation:
- Clarify the cell lysates by centrifugation.
- Incubate a portion of the supernatant with an anti-TEAD antibody (pan-TEAD) or a control IgG overnight at 4°C with gentle rotation.
- Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
3. Washing and Elution:
- Wash the beads three to five times with IP lysis buffer.
- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
4. Western Blotting:
- Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies against YAP and TEAD.
- Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands. A decrease in the amount of co-precipitated YAP in the this compound treated sample compared to the control indicates disruption of the YAP-TEAD interaction.
Experimental Workflow
The following diagram outlines the general workflow for characterizing the effect of a small molecule inhibitor like this compound on the YAP-TEAD protein-protein interaction.
Caption: A generalized workflow for the characterization of a YAP-TEAD inhibitor.
Conclusion
This compound is a potent and specific inhibitor of the YAP-TEAD interaction with demonstrated in vitro and cellular activity. Its mechanism of action, involving the allosteric disruption of this key transcriptional complex, provides a promising avenue for the development of targeted therapies for cancers driven by Hippo pathway dysregulation. The experimental protocols and data presented in this guide offer a framework for the continued investigation and development of this and similar compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling MYF-03-176: A Potent Covalent Inhibitor of TEAD Transcription Factors
A Technical Guide for Researchers and Drug Development Professionals
Introduction
MYF-03-176 is a novel, orally active, and irreversible pan-TEAD (TEA Domain) inhibitor that has demonstrated significant potential in the realm of oncology research. By covalently targeting the palmitate-binding pocket of TEAD transcription factors, this compound effectively disrupts the YAP/TAZ-TEAD protein-protein interaction, a critical nexus in the Hippo signaling pathway. Dysregulation of the Hippo pathway is a known driver in various malignancies, making TEAD an attractive therapeutic target. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to support ongoing research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound is a small molecule with a distinct Y-shaped scaffold. Its chemical and physical characteristics are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₉H₁₈F₄N₄O₂ |
| Molecular Weight | 410.37 g/mol |
| CAS Number | 2857937-59-6 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Mechanism of Action: Covalent Inhibition of TEAD
This compound functions as a potent and irreversible inhibitor of all four TEAD isoforms (TEAD1-4). Its mechanism of action involves the formation of a covalent bond with a conserved cysteine residue within the central palmitate-binding pocket of the TEAD protein. This covalent modification sterically hinders the binding of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), thereby abrogating TEAD-mediated gene transcription. The disruption of the YAP/TAZ-TEAD interaction leads to the downregulation of pro-proliferative and anti-apoptotic target genes, ultimately inhibiting cancer cell growth.
Figure 1. Simplified Hippo Signaling Pathway and the inhibitory action of this compound.
Biological Activity and Efficacy
In Vitro Activity
This compound demonstrates potent inhibition of TEAD transcriptional activity and the proliferation of cancer cells with a dysregulated Hippo pathway.
| Assay | Cell Line | IC₅₀ (nM) |
| TEAD Transcriptional Activity | NCI-H226 | 11 |
| Cell Growth Inhibition (5 days) | NCI-H226 | 9 |
| TEAD1 Inhibition | - | 47 |
| TEAD3 Inhibition | - | 32 |
| TEAD4 Inhibition | - | 71 |
Studies have shown that treatment with this compound leads to a significant downregulation of YAP target genes such as CTGF, CYR61, and ANKRD1, and an upregulation of the pro-apoptotic gene BMF in malignant pleural mesothelioma (MPM) cells.[1]
In Vivo Efficacy
Oral administration of this compound has shown strong anti-tumor efficacy in a human mesothelioma NCI-H226 cell-derived xenograft (CDX) mouse model.[1]
| Dosing Regimen | Outcome |
| 30-75 mg/kg, p.o., twice daily for 28 days | Significant tumor growth inhibition in the NCI-H226 CDX model. |
| 100 mg/kg, p.o., twice daily for 21 days | In combination with the KRAS G12C inhibitor AMG510, reduced tumor volumes in a SW1753 xenograft model.[1] |
Furthermore, this compound exhibits extraordinary synergistic effects when combined with KRAS G12C and KRAS G12D inhibitors in multiple cell lines, suggesting a promising combination therapy strategy.[1]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process, with the final key step being the coupling of 2-fluoro-acrylic acid with a pyrrolidine intermediate. A detailed synthetic scheme has been described in the scientific literature.
Figure 2. Final coupling step in the synthesis of this compound.
TEAD Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of TEAD.
-
Cell Seeding: NCI-H226 cells stably expressing a TEAD-responsive luciferase reporter construct are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 10⁻⁴ to 100 µM) for a specified duration (e.g., 72 hours).[1]
-
Lysis and Luciferase Measurement: Cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The IC₅₀ value is calculated by plotting the luciferase activity against the compound concentration.
Cell Proliferation Assay (NCI-H226)
This assay determines the effect of this compound on cancer cell growth.
-
Cell Seeding: NCI-H226 cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0 to 10⁴ nM) for an extended period (e.g., 5 days).[1]
-
Viability Measurement: Cell viability is assessed using a standard method such as the CellTiter-Glo® luminescent cell viability assay.
-
Data Analysis: The IC₅₀ for cell growth inhibition is determined from the dose-response curve.
Figure 3. General workflow for in vitro characterization of this compound.
Conclusion
This compound is a promising, orally bioavailable, covalent pan-TEAD inhibitor with potent anti-cancer activity in preclinical models of Hippo-dysregulated cancers. Its well-defined mechanism of action, demonstrated in vitro and in vivo efficacy, and synergistic potential with other targeted therapies make it a valuable tool for cancer research and a strong candidate for further drug development. This guide provides a foundational understanding of this compound to aid researchers in their exploration of its therapeutic potential.
References
An In-Depth Technical Guide to the Pan-TEAD Inhibitor MYF-03-176: IC50 Values, Mechanism of Action, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pan-TEAD inhibitor MYF-03-176, focusing on its inhibitory activity against TEAD1, TEAD3, and TEAD4. The document details its IC50 values, the experimental methodologies for their determination, and the underlying signaling pathways.
Introduction to this compound and the Hippo-YAP/TEAD Pathway
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in various cancers. The primary effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[2][3] When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4), driving the expression of genes that promote cell growth and inhibit apoptosis.[1]
This compound is an orally active, covalent inhibitor of TEAD transcription factors.[4][5] It functions by disrupting the association between YAP and TEAD, thereby suppressing TEAD-dependent transcriptional activity.[5] This mechanism makes it a promising therapeutic agent for cancers with defective Hippo signaling.[4]
Quantitative Inhibitory Activity of this compound
This compound demonstrates potent inhibitory activity against multiple TEAD isoforms. The half-maximal inhibitory concentration (IC50) values for TEAD1, TEAD3, and TEAD4 are summarized in the table below.
| TEAD Isoform | This compound IC50 (nM) |
| TEAD1 | 47 |
| TEAD3 | 32 |
| TEAD4 | 71 |
Table 1: IC50 values of this compound for TEAD1, TEAD3, and TEAD4. The provided data indicates that this compound is a pan-TEAD inhibitor with nanomolar efficacy against these key isoforms.[4]
Experimental Protocols for IC50 Determination
The determination of IC50 values for TEAD inhibitors like this compound typically involves cell-based reporter assays or biochemical assays. A common method is the TEAD luciferase reporter assay.
3.1. TEAD Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of TEAD in response to an inhibitor.
Principle: A reporter gene, such as firefly luciferase, is placed under the control of a promoter containing multiple TEAD-binding sites (e.g., 8XGTIIC).[6] In cancer cell lines with a hyperactive YAP/TAZ-TEAD pathway (e.g., NCI-H226, a malignant pleural mesothelioma cell line with NF2 mutation), there is constitutive expression of the luciferase gene.[7] Inhibition of the YAP-TEAD interaction by a compound like this compound leads to a dose-dependent decrease in luciferase expression, which can be quantified by measuring luminescence.
Detailed Methodology:
-
Cell Line Maintenance: NCI-H226 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Reporter Lentivirus Transduction: NCI-H226 cells are transduced with a lentiviral vector carrying the TEAD-responsive luciferase reporter construct. Following transduction, cells are selected with an appropriate antibiotic (e.g., puromycin) to generate a stable reporter cell line.[8]
-
Assay Plate Preparation: The stable reporter cells are seeded into 96-well white, clear-bottom assay plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is serially diluted to various concentrations. The cell culture medium is replaced with fresh medium containing the different concentrations of the inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a period of 48-72 hours to allow for changes in luciferase gene expression.[7]
-
Luminescence Measurement: After incubation, a luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System) is added to each well according to the manufacturer's instructions. The plate is incubated at room temperature for a short period to allow for cell lysis and the luciferase reaction to stabilize. The luminescence is then measured using a plate-reading luminometer.
-
Data Analysis: The relative light units (RLU) are plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
3.2. Biochemical Assays (Alternative/Complementary Methods)
-
Fluorescence Polarization (FP) Assay: This assay directly measures the disruption of the YAP-TEAD protein-protein interaction. A fluorescently labeled peptide derived from YAP that binds to purified TEAD protein is used. In the absence of an inhibitor, the large YAP-TEAD complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. When an inhibitor like this compound binds to TEAD and displaces the fluorescent peptide, the smaller, faster-tumbling peptide results in a lower polarization signal.[6][9]
-
Thermal Shift Assay (TSA): This method assesses the direct binding of an inhibitor to a TEAD protein. The principle is that the binding of a ligand increases the thermal stability of the protein. A fluorescent dye that binds to unfolded proteins is used. As the temperature is increased, the protein unfolds, the dye binds, and fluorescence increases. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The shift in Tm in the presence of an inhibitor indicates direct binding.
Signaling Pathways and Experimental Workflows
4.1. The Hippo-YAP/TAZ-TEAD Signaling Pathway
The Hippo pathway is a complex kinase cascade that ultimately controls the localization and activity of YAP and TAZ.
Caption: The Hippo Signaling Pathway and the mechanism of action of this compound.
4.2. Experimental Workflow for IC50 Determination
The following diagram illustrates the logical flow of a typical luciferase reporter assay for determining the IC50 value of a TEAD inhibitor.
Caption: Workflow for TEAD inhibitor IC50 determination using a luciferase reporter assay.
Conclusion
This compound is a potent, orally bioavailable pan-TEAD inhibitor that effectively suppresses the transcriptional activity of TEAD1, TEAD3, and TEAD4 in the nanomolar range. The methodologies outlined in this guide, particularly the TEAD luciferase reporter assay, provide a robust framework for evaluating the efficacy of such inhibitors. The detailed understanding of its mechanism of action within the Hippo signaling pathway underscores its potential as a targeted therapy for cancers driven by YAP/TAZ-TEAD hyperactivity.
References
- 1. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | YAP-TEAD inhibitor | Probechem Biochemicals [probechem.com]
- 6. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of MYF-03-176: A Covalent TEAD Inhibitor for Hippo Pathway Dysregulation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
MYF-03-176 is a potent, orally bioavailable, and irreversible covalent inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2] Developed as a therapeutic candidate for cancers with dysregulated Hippo signaling, this compound targets a conserved cysteine within the palmitate-binding pocket of TEAD proteins, effectively disrupting the oncogenic YAP/TAZ-TEAD transcriptional complex. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of its pharmacological data.
Introduction: Targeting the Hippo-YAP/TAZ-TEAD Pathway
The Hippo signaling pathway is a critical regulator of tissue growth, cell proliferation, and apoptosis.[3] Its dysregulation, often characterized by the nuclear localization and activation of the transcriptional co-activators Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ), is a key driver in a variety of human cancers.[3][4] In the nucleus, YAP and TAZ bind to the TEAD family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell proliferation and inhibit apoptosis. Given their central role in oncogenesis, the disruption of the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy.[4][5]
This compound was developed to address this therapeutic need. It is a covalent inhibitor that irreversibly binds to TEAD, preventing its association with YAP and TAZ and thereby suppressing the downstream transcriptional signaling that drives cancer cell growth.[4]
Discovery and Optimization
This compound is the culmination of a structure-based drug design and optimization effort that began with a covalent fragment screening approach.[3][4] This process led to the identification of an initial hit compound, MYF-03-69, a potent covalent TEAD inhibitor.[6] While effective in vitro, further optimization was required to improve its in vivo pharmacokinetic properties.[7] Medicinal chemistry efforts focused on modifying the scaffold of MYF-03-69 led to the development of this compound, which demonstrated enhanced potency and oral bioavailability.[4][7]
The discovery workflow for this compound is outlined in the diagram below:
Caption: Workflow for the discovery and optimization of this compound.
Mechanism of Action
This compound exerts its therapeutic effect by covalently modifying a conserved cysteine residue within the central palmitate-binding pocket of TEAD proteins.[3][4] This pocket is crucial for the post-translational palmitoylation of TEAD, a modification that influences its interaction with YAP/TAZ. By irreversibly binding to this cysteine, this compound physically blocks the binding of YAP/TAZ, thereby inhibiting the formation of the active transcriptional complex. This leads to the downregulation of YAP/TAZ-TEAD target genes, such as CTGF and CYR61, and the upregulation of pro-apoptotic genes like BMF.[1][8]
The signaling pathway targeted by this compound is depicted below:
Caption: Mechanism of action of this compound in the Hippo signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line / Target | IC50 | Reference |
| TEAD Transcriptional Activity | NCI-H226 | 11 nM | [1][8] |
| Cell Growth Inhibition | NCI-H226 | 9 nM | [8] |
| TEAD1 Inhibition | - | 47 nM | [1][8] |
| TEAD3 Inhibition | - | 32 nM | [1][8] |
| TEAD4 Inhibition | - | 71 nM | [1][8] |
Table 2: In Vivo Efficacy of this compound in NCI-H226 Xenograft Model
| Dose | Schedule | Outcome | Reference |
| 30 mg/kg | p.o., twice daily for 28 days | 54% average tumor regression | [8] |
| 75 mg/kg | p.o., twice daily for 28 days | 68% average tumor regression | [8] |
| 100 mg/kg | p.o., twice daily for 21 days | Reduced tumor volume (in combination with AMG510) | [8] |
Detailed Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process. A detailed schematic and step-by-step protocol can be found in the supplementary materials of the primary publication by Fan, M., et al. (2022).[4] A summary of the final step is provided below:
-
Step 6: Synthesis of 2-fluoro-1-((3R,4R)-3-(pyrimidin-2-ylamino)-4-(4-(trifluoromethyl)benzyloxy)pyrrolidin-1-yl)prop-2-en-1-one (this compound) : A mixture of the precursor compound 10 (200mg, 0.58 mmol), compound 11 (60mg, 0.69 mmol), HATU (256 mg, 0.69 mmol), and DIEA (224 mg, 1.74 mmol) in DMF (5 mL) is stirred at room temperature for 1 hour. The reaction mixture is then purified by HPLC to yield this compound.[4]
TEAD Luciferase Reporter Assay
This assay is used to measure the inhibition of TEAD transcriptional activity.
-
Cell Culture: NCI-H226 cells stably expressing a TEAD-responsive luciferase reporter construct are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours.[4]
-
Lysis and Luminescence Reading: After treatment, cells are lysed, and luciferase activity is measured using a commercially available luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Luminescence signals are normalized to a vehicle control, and IC50 values are calculated using a non-linear regression model.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of this compound on cancer cell proliferation.
-
Cell Seeding: NCI-H226 cells are seeded in 96-well opaque-walled plates and allowed to adhere overnight.
-
Compound Incubation: Cells are treated with various concentrations of this compound for 5 days.[8]
-
ATP Measurement: An equal volume of CellTiter-Glo® reagent is added to each well. The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Detection: Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
IC50 Calculation: Data is normalized to untreated cells, and IC50 values are determined.
NCI-H226 Xenograft Mouse Model
This in vivo model assesses the anti-tumor efficacy of this compound.
-
Cell Preparation: NCI-H226 cells are grown in culture, harvested, and resuspended in a 50% Matrigel solution at a concentration of 1 × 10⁶ cells per 150 µL.[9]
-
Tumor Implantation: The cell suspension is subcutaneously injected into the flank of athymic BALB/c nude mice.[9]
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. Mice are then randomized into vehicle and treatment groups. This compound is administered orally at the specified doses and schedule.[8]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition and regression are calculated.
The general workflow for a xenograft study is as follows:
Caption: General workflow for the NCI-H226 xenograft mouse model.
Conclusion
This compound is a promising preclinical candidate that effectively targets the dysregulated Hippo pathway in cancer. Its development through a rational, structure-based design approach has resulted in a potent and orally bioavailable covalent inhibitor of TEAD transcription factors. The robust in vitro and in vivo activity of this compound, particularly in malignant pleural mesothelioma models, underscores its therapeutic potential. Further investigation into its clinical efficacy is warranted.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. NCI-H226 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 9. altogenlabs.com [altogenlabs.com]
The Function of MYF-03-176 in Malignant Pleural Mesothelioma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malignant pleural mesothelioma (MPM) is an aggressive malignancy with limited therapeutic options, often characterized by the dysregulation of the Hippo signaling pathway. This technical guide provides an in-depth overview of MYF-03-176, a potent and orally active small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors, which are the final downstream effectors of the Hippo pathway. By targeting TEAD, this compound effectively suppresses the oncogenic functions of the transcriptional co-activators YAP and TAZ, which are hyperactivated in a significant subset of MPM tumors. This document details the mechanism of action of this compound, presents quantitative data on its efficacy in preclinical MPM models, and provides comprehensive experimental protocols for its investigation.
Introduction: The Hippo Pathway in Malignant Pleural Mesothelioma
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] In many cancers, including a majority of MPM cases, this pathway is inactivated, often due to mutations in upstream components such as NF2 (Neurofibromin 2) and LATS2 (Large Tumor Suppressor Kinase 2).[2][3] This inactivation leads to the dephosphorylation and subsequent nuclear translocation of the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ).[2][4]
Once in the nucleus, YAP and TAZ associate with the TEAD family of transcription factors (TEAD1-4) to drive the expression of a battery of genes that promote cell proliferation, survival, and tumorigenesis.[2][4] Key among these target genes are CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-rich angiogenic inducer 61). Given the central role of the YAP/TAZ-TEAD complex in driving MPM, its disruption has emerged as a promising therapeutic strategy.
This compound: A Covalent Inhibitor of TEAD
This compound is an orally bioavailable small molecule that acts as a pan-TEAD inhibitor.[3][5] It is an optimized analog of the covalent TEAD inhibitor MYF-03-69.[3] The mechanism of action of this compound involves the covalent modification of a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins.[3] This modification disrupts the association between TEAD and YAP/TAZ, thereby inhibiting the transcription of their target genes.[3]
Quantitative Data on the Efficacy of this compound and its Precursors
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound and its closely related analog, MYF-03-69, in malignant pleural mesothelioma models.
Table 1: In Vitro Efficacy of this compound and Analogs in MPM Cell Lines
| Compound | Assay | Cell Line | IC50 (nM) | Reference |
| This compound | TEAD Transcriptional Activity | NCI-H226 | 11 | [5] |
| This compound | Cell Growth Inhibition (5 days) | NCI-H226 | 9 | [5] |
| This compound | TEAD1 Inhibition | - | 47 | [5] |
| This compound | TEAD3 Inhibition | - | 32 | [5] |
| This compound | TEAD4 Inhibition | - | 71 | [5] |
Table 2: In Vivo Efficacy of this compound in an MPM Xenograft Model
| Animal Model | Cell Line | Treatment | Dosage | Duration | Outcome | Reference |
| CDX Mouse Model | NCI-H226 | This compound (oral) | 30-75 mg/kg, twice daily | 28 days | Strong antitumor effect | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Hippo signaling pathway and a general experimental workflow for evaluating the efficacy of this compound.
Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.
Caption: General Experimental Workflow for Evaluating this compound.
Detailed Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on MPM cell lines in a 96-well format.
Materials:
-
MPM cell lines (e.g., NCI-H226, MSTO-211H)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count MPM cells.
-
Seed 5,000 cells per well in 100 µL of complete culture medium into an opaque-walled 96-well plate.
-
Include wells with medium only for background luminescence measurements.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully add the compound dilutions or vehicle control to the appropriate wells.
-
Incubate for the desired treatment period (e.g., 5 days).
-
-
CellTiter-Glo® Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental values.
-
Normalize the data to the vehicle control wells.
-
Plot the normalized luminescence values against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of YAP/TEAD Target Genes
This protocol is for detecting the expression of CTGF and CYR61 in MPM cells following treatment with this compound.
Materials:
-
Treated and untreated MPM cell lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-CTGF antibody (e.g., Santa Cruz Biotechnology, sc-14939, 1:200 dilution)
-
Anti-CYR61 antibody (e.g., Proteintech, 26689-1-AP, 1:2000 dilution)
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-CTGF, anti-CYR61, or loading control) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the expression of CTGF and CYR61 to the loading control.
-
In Vivo Malignant Pleural Mesothelioma Xenograft Model
This protocol describes the establishment of a subcutaneous NCI-H226 xenograft model in nude mice.
Materials:
-
NCI-H226 cells
-
Athymic nude mice (4-6 weeks old)
-
Matrigel
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Preparation:
-
Culture NCI-H226 cells to 70-80% confluency.
-
Harvest cells and wash twice with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Monitoring and Treatment:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 30-75 mg/kg) or vehicle control orally, twice daily.
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (width² x length)/2.
-
Monitor animal body weight and overall health.
-
-
Endpoint and Analysis:
-
Continue treatment for the specified duration (e.g., 28 days) or until tumors reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Compare tumor growth rates between the treatment and control groups to assess the antitumor efficacy of this compound.
-
Conclusion
This compound represents a promising therapeutic agent for the treatment of malignant pleural mesothelioma with dysregulated Hippo signaling. Its targeted mechanism of action, potent in vitro and in vivo efficacy, and oral bioavailability make it a strong candidate for further clinical development. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other TEAD inhibitors in MPM and other cancers driven by YAP/TAZ hyperactivation.
References
- 1. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The Potent TEAD Inhibitor MYF-03-176: A Technical Overview of its Impact on YAP Target Genes CTGF and CYR61
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of MYF-03-176, a potent and orally bioavailable small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors. A key focus is its mechanism of action and subsequent impact on the expression of critical Yes-associated protein (YAP) target genes, namely Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic protein 61 (CYR61). Dysregulation of the Hippo signaling pathway, leading to the activation of the transcriptional coactivator YAP and its association with TEAD, is a known driver in various cancers. This document collates available quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biological processes to serve as a comprehensive resource for professionals in the field.
Core Mechanism of Action: Disruption of the YAP-TEAD Interaction
This compound functions as a covalent inhibitor that targets the palmitate-binding pocket of TEAD transcription factors.[1] This covalent modification disrupts the critical interaction between TEAD and its coactivator YAP.[1][2] The YAP-TEAD complex is a key transcriptional regulator of the Hippo pathway; by preventing its formation, this compound effectively suppresses the transcriptional activity driven by this complex.[1][3] This leads to a significant downregulation of canonical YAP target genes, including CTGF and CYR61, which are involved in cell proliferation, adhesion, and migration.[4][5][6]
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data regarding the efficacy of this compound in inhibiting TEAD transcriptional activity and cell growth, as well as its specific impact on the expression of YAP target genes.
Table 1: Inhibitory Activity of this compound
| Parameter | Cell Line | Value | Reference |
| TEAD Transcriptional Activity IC50 | NCI-H226 | 11 nM | [4][5][7] |
| TEAD1 IC50 | - | 47 nM | [7] |
| TEAD3 IC50 | - | 32 nM | [7] |
| TEAD4 IC50 | - | 71 nM | [7] |
| Cell Growth Inhibition IC50 (5 days) | NCI-H226 | 9 nM | [7] |
Table 2: Effect of this compound on YAP Target Gene Expression
| Gene Target | Cell Line | Concentration Range | Observation | Reference |
| CTGF | NCI-H226 | 20-500 nM (24 h) | Significant downregulation | [4][7] |
| CYR61 | NCI-H226 | 20-500 nM (24 h) | Significant downregulation | [4][7] |
| ANKRD1 | NCI-H226 | 20-500 nM (24 h) | Significant downregulation | [4][7] |
| BMF | NCI-H226 | 20-500 nM (24 h) | Upregulation | [4][7] |
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the Hippo signaling pathway and the point of intervention for this compound.
Caption: Hippo Signaling Pathway and this compound Inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.
TEAD Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay is used to quantify the inhibitory effect of this compound on TEAD-mediated gene transcription.
1. Cell Line:
2. Procedure:
-
Seed the stably transfected NCI-H226 cells in appropriate well plates.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 10⁻⁴ to 100 µM) for 72 hours.[7]
-
Following treatment, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the specific luciferase assay system.
-
Normalize the luciferase signal to a control (e.g., total protein concentration or a co-transfected control reporter).
-
Calculate the IC50 value by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Gene Expression Analysis (Quantitative Real-Time PCR)
This method is employed to measure the changes in mRNA levels of YAP target genes, such as CTGF and CYR61, following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture NCI-H226 cells in appropriate media and conditions.
-
Treat cells with this compound at various concentrations (e.g., 20-500 nM) for a specified duration (e.g., 24 hours).[7] Include a vehicle-treated control group.
2. RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
3. Quantitative PCR (qPCR):
-
Perform qPCR using a real-time PCR system with specific primers for CTGF, CYR61, and a housekeeping gene (for normalization, e.g., GAPDH or ACTB).
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated samples compared to the vehicle-treated controls.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the impact of this compound on YAP target gene expression.
References
- 1. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | YAP-TEAD inhibitor | Probechem Biochemicals [probechem.com]
- 3. mdpi.com [mdpi.com]
- 4. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The HIPPO Transducer YAP and Its Targets CTGF and Cyr61 Drive a Paracrine Signalling in Cold Atmospheric Plasma-Mediated Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for MYF-03-176 in In-Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MYF-03-176 is a potent and orally bioavailable small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors.[1] It functions by covalently binding to a conserved cysteine in the palmitate-binding pocket of TEAD proteins, thereby disrupting the interaction between TEAD and its co-activator, Yes-associated protein (YAP).[2][3][4] This disruption leads to the suppression of TEAD-YAP transcriptional activity, which is often dysregulated in cancers with a defective Hippo signaling pathway.[2][3][4] These application notes provide detailed protocols for utilizing this compound in various in-vitro cell culture experiments to study its effects on cancer cell lines.
Mechanism of Action
This compound is an irreversible inhibitor that targets the palmitoylation pocket of TEAD transcription factors.[2][3] The Hippo signaling pathway is a key regulator of organ size and cell proliferation.[5] When the pathway is active, it phosphorylates and inactivates the transcriptional co-activator YAP, leading to its cytoplasmic retention and degradation.[1][6] In cancers with a defective Hippo pathway, YAP translocates to the nucleus and binds to TEAD, driving the expression of genes that promote cell proliferation and survival.[2][3][6] this compound prevents this interaction, thereby inhibiting the oncogenic functions of the YAP-TEAD complex.[2][3]
Diagram of the Hippo Signaling Pathway and this compound Mechanism of Action
Caption: The Hippo signaling pathway and the inhibitory mechanism of this compound on the YAP-TEAD complex.
Quantitative Data Summary
The following tables summarize the in-vitro activity of this compound from published studies.
Table 1: IC50 Values of this compound
| Parameter | Cell Line | IC50 (nM) | Reference |
| TEAD Transcriptional Activity | NCI-H226 | 11 | [7] |
| Cell Growth Inhibition | NCI-H226 | 9 | [1] |
| TEAD1 Inhibition | - | 47 | |
| TEAD3 Inhibition | - | 32 | |
| TEAD4 Inhibition | - | 71 |
Table 2: Effect of this compound on Gene Expression in NCI-H226 cells
| Gene | Effect | Treatment Conditions | Reference |
| CTGF | Downregulation | 20-500 nM, 24h | |
| CYR61 | Downregulation | 20-500 nM, 24h | |
| ANKRD1 | Downregulation | 20-500 nM, 24h | |
| BMF | Upregulation | 20-500 nM, 24h |
Experimental Protocols
The following are detailed protocols for key in-vitro experiments to assess the efficacy of this compound.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Counting & Health Analysis [sigmaaldrich.com]
- 4. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for MYF-03-176 in In-Vivo Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MYF-03-176 is a potent and orally bioavailable covalent inhibitor of the TEA Domain (TEAD) family of transcription factors.[1] By irreversibly binding to a conserved cysteine in the palmitate-binding pocket of TEAD, this compound effectively disrupts the interaction between TEAD and its co-activator, Yes-associated protein (YAP).[2][3] This disruption leads to the suppression of TEAD-dependent transcription, which is often hyperactivated in cancers with mutations in the Hippo signaling pathway, such as malignant pleural mesothelioma (MPM).[1][2] Preclinical studies have demonstrated significant anti-tumor efficacy of this compound in various mouse xenograft models.[1][2]
These application notes provide recommended dosages and detailed protocols for the use of this compound in in-vivo mouse xenograft studies, based on existing preclinical data.
Quantitative Data Summary
The following tables summarize the recommended dosages and key parameters from published in-vivo studies using this compound in mouse xenograft models.
Table 1: Recommended Dosage of this compound in Mouse Xenograft Models
| Xenograft Model | Cell Line | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Duration |
| Malignant Pleural Mesothelioma (MPM) | NCI-H226 | NSG | 30 mg/kg | Oral Gavage (p.o.) | Twice Daily | 28 days |
| Malignant Pleural Mesothelioma (MPM) | NCI-H226 | NSG | 75 mg/kg | Oral Gavage (p.o.) | Twice Daily | 28 days |
| Combination study with KRAS G12C inhibitor (AMG510) | SW1753 | BALB/c nude | 100 mg/kg | Oral Gavage (p.o.) | Twice Daily | 21 days |
Table 2: In-Vivo Efficacy of this compound in a Malignant Pleural Mesothelioma Xenograft Model
| Dosage | Average Tumor Regression | Notes |
| 30 mg/kg | 54% | Significant antitumor activity observed. |
| 75 mg/kg | 68% | Strong antitumor efficacy with some manageable body weight loss in a subset of animals.[1] |
Signaling Pathway
The Hippo signaling pathway plays a crucial role in regulating organ size and cell proliferation. Its dysregulation is implicated in the development of various cancers. This compound targets the core downstream effectors of this pathway, the TEAD transcription factors.
Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.
Experimental Protocols
Protocol 1: In-Vivo Mouse Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a subcutaneous mouse xenograft model.
1. Cell Culture and Preparation:
- Culture human cancer cells (e.g., NCI-H226 for mesothelioma) in appropriate media and conditions.
- Harvest cells during the logarithmic growth phase.
- Wash the cells with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
2. Animal Handling and Tumor Implantation:
- Use female athymic nude or NSG mice, 6-8 weeks old.
- Allow mice to acclimate for at least one week before the study begins.
- Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
3. Tumor Growth Monitoring and Group Randomization:
- Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
- When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.
4. Formulation and Administration of this compound:
- Prepare a formulation of this compound suitable for oral gavage. A common vehicle is 0.5% methylcellulose in sterile water.
- Administer this compound or vehicle control orally (p.o.) twice daily at the desired dosage (e.g., 30, 75, or 100 mg/kg).
5. Monitoring and Endpoints:
- Continue to monitor tumor volume and body weight every 2-3 days.
- At the end of the study (e.g., 21 or 28 days), euthanize the mice.
- Excise the tumors and measure their final weight and volume.
- Collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).
A[label="Cell Culture\n(e.g., NCI-H226)"];
B[label="Cell Harvest and Preparation\n(5x10^6 cells in PBS/Matrigel)"];
C [label="Subcutaneous Injection\n(Female NSG mice, 6-8 weeks)"];
D [label="Tumor Growth Monitoring\n(Calipers, Volume Calculation)"];
E [label="Randomization\n(Tumor Volume ~100-200 mm³)"];
F [label="Treatment Initiation\n(this compound or Vehicle, p.o., BID)"];
G [label="Continued Monitoring\n(Tumor Volume, Body Weight)"];
H [label="Study Endpoint\n(Day 21 or 28)"];
I[label="Euthanasia and Tissue Collection\n(Tumor Weight, PD Analysis)"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
G -> H;
H -> I;
}
Caption: Experimental Workflow for an In-Vivo Mouse Xenograft Study.
Important Considerations:
- Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
- Formulation: The stability and homogeneity of the this compound formulation should be confirmed before administration.
- Toxicity: Monitor animals for any signs of toxicity, including significant body weight loss (a loss of more than 15-20% is often a humane endpoint). [1]* Pharmacokinetics: For more comprehensive studies, it is recommended to perform pharmacokinetic analysis to correlate drug exposure with anti-tumor efficacy.
Pharmacodynamics: Analysis of downstream target gene expression (e.g., CTGF, CYR61) in tumor tissue can confirm the on-target activity of this compound. [1] These application notes and protocols are intended to serve as a guide for researchers. Specific experimental parameters may need to be optimized for different cell lines and research objectives.
References
Application Notes and Protocols for Oral Administration of MYF-03-176 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
MYF-03-176 is a potent and orally bioavailable inhibitor of the transcriptional enhanced associate domain (TEAD) family of transcription factors.[1][2] It functions by covalently binding to a cysteine in the palmitate-binding pocket of TEAD, thereby disrupting the interaction between TEAD and its coactivator, Yes-associated protein (YAP).[3] This disruption leads to the downregulation of YAP target genes and demonstrates significant antitumor efficacy in preclinical models, particularly in cancers with defective Hippo signaling, such as malignant pleural mesothelioma (MPM).[1][2][3] These notes provide a detailed protocol for the preparation and oral administration of this compound to mice for in vivo studies.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo application of this compound.
Table 1: In Vivo Efficacy and Dosing in Mouse Models
| Parameter | Value | Mouse Model | Source |
| Dosage Range | 30-75 mg/kg | NCI-H226 CDX model | [1] |
| Dosing Frequency | Twice daily | NCI-H226 CDX model | [1] |
| Administration Route | Oral (p.o.) | NCI-H226 CDX model | [1] |
| Treatment Duration | 28 days | NCI-H226 CDX model | [1] |
| Observed Effect | Strong antitumor effect, tumor regression | NCI-H226 CDX model | [1] |
| Combination Therapy Dosage | 100 mg/kg | SW1753 xenograft BALB/c nude mice | [1] |
| Combination Agent | AMG510 (KRAS G12C inhibitor) | SW1753 xenograft BALB/c nude mice | [1] |
| Combination Dosing Frequency | Twice daily | SW1753 xenograft BALB/c nude mice | [1] |
| Combination Treatment Duration | 21 days | SW1753 xenograft BALB/c nude mice | [1] |
| Combination Effect | Reduced tumor volumes without affecting body weight | SW1753 xenograft BALB/c nude mice | [1] |
Table 2: In Vitro Potency
| Parameter | Value | Cell Line | Source |
| IC50 (TEAD transcriptional activity) | 11 nM | NCI-H226 | [1] |
| IC50 (Cell growth) | 9 nM | NCI-H226 | [1] |
| IC50 (TEAD1) | 47 nM | - | [1] |
| IC50 (TEAD3) | 32 nM | - | [1] |
| IC50 (TEAD4) | 71 nM | - | [1] |
Table 3: Recommended Gavage Volumes and Needle Sizes for Mice
| Body Weight (g) | Max Volume (mL) (10 mL/kg) | Gavage Needle Gauge | Gavage Needle Length (inches) |
| <14 | 0.14 | 24 | 1 |
| 15-20 | 0.20 | 22 | 1-1.5 |
| 20-25 | 0.25 | 20 | 1.5-2 |
| 25-30 | 0.30 | 18 | 1.5-2 |
| 30-35 | 0.35 | 18 | 2-3 |
Source: Adapted from standard oral gavage protocols.[4][5]
Experimental Protocols
Preparation of this compound Formulation for Oral Administration
This protocol describes the preparation of a solution suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Determine the required concentration: Based on the desired dosage (e.g., 30 mg/kg) and the average weight of the mice, calculate the required concentration of the dosing solution. For example, for a 25g mouse receiving a 30 mg/kg dose, the total dose is 0.75 mg. If the administration volume is 0.2 mL (8 mL/kg), the required concentration is 3.75 mg/mL.
-
Prepare the vehicle: A common vehicle for oral administration of this compound is a mixture of 10% DMSO and 90% Corn Oil.[6]
-
Dissolve this compound in DMSO: Weigh the required amount of this compound powder and dissolve it in the appropriate volume of DMSO. For the example above, to make 1 mL of a 3.75 mg/mL final solution, dissolve 3.75 mg of this compound in 100 µL of DMSO. Vortex until fully dissolved.
-
Add Corn Oil: Add the corresponding volume of corn oil to the DMSO solution. In this example, add 900 µL of corn oil.
-
Mix thoroughly: Vortex the solution until it is a clear and homogenous suspension.[6]
-
Storage: Store the formulation at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
Protocol for Oral Gavage in Mice
This protocol outlines the standard procedure for administering the prepared this compound solution to mice via oral gavage.
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (see Table 3)
-
1 mL syringes
-
Animal scale
-
Personal Protective Equipment (PPE): gloves, lab coat, eye protection
Procedure:
-
Animal Preparation:
-
Weigh the mouse to determine the precise dosing volume. The maximum recommended volume is 10 mL/kg.[4][5]
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head and align the head and body vertically.[7] This ensures the esophagus is straightened for easier passage of the gavage needle.
-
-
Gavage Needle Preparation and Measurement:
-
Select the appropriate gauge and length of gavage needle based on the mouse's weight (see Table 3). Ensure the needle has a ball tip to prevent tracheal insertion and esophageal damage.[5][7]
-
Measure the correct insertion depth by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the level of the mouse's nose to indicate the maximum insertion depth.[8]
-
-
Administration:
-
Draw the calculated volume of the this compound formulation into the syringe and attach the gavage needle.
-
With the mouse securely restrained, gently insert the gavage needle into the diastema (the gap between the incisors and molars).[4]
-
Advance the needle slowly and gently along the roof of the mouth towards the back of the throat. The mouse should swallow as the needle enters the esophagus.[5][7]
-
Crucially, do not force the needle. If resistance is met, withdraw and re-attempt. Forcing can cause perforation of the esophagus or trachea.[5]
-
Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger to administer the solution.[7]
-
After administration, gently and slowly withdraw the needle in the same path it was inserted.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for at least 10-15 minutes for any signs of distress, such as labored breathing or choking, which could indicate accidental administration into the trachea.[9]
-
Continue to monitor the animals according to the experimental plan, including body weight measurements and tumor volume assessments.
-
Visualizations
Signaling Pathway
Caption: The Hippo signaling pathway and the mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for the oral administration of this compound in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | YAP-TEAD inhibitor | Probechem Biochemicals [probechem.com]
- 3. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 6. This compound I CAS#: I anticancer agent I InvivoChem [invivochem.com]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. research.fsu.edu [research.fsu.edu]
- 9. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
MYF-03-176: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of MYF-03-176, a potent and orally active TEAD inhibitor. The information covers solubility, preparation of stock solutions, and its mechanism of action within the Hippo signaling pathway.
Introduction
This compound is a selective inhibitor of TEA Domain (TEAD) transcription factors, which are key downstream effectors of the Hippo signaling pathway.[1][2] By disrupting the interaction between TEAD and its co-activator, Yes-associated protein (YAP), this compound effectively suppresses the transcriptional activity that drives cell proliferation and survival in various cancers.[3][4] These application notes provide essential information for the effective use of this compound in pre-clinical research.
Data Presentation
Solubility of this compound
The solubility of this compound in common laboratory solvents is summarized in the table below. This data is crucial for the preparation of stock solutions for both in vitro and in vivo studies.
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | 100 mg/mL (243.68 mM) | May require sonication to fully dissolve. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[4] |
| Ethanol | Information not publicly available | - |
| Water | Information not publicly available | - |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (6.09 mM) | A suitable formulation for in vivo oral administration. The solution should be clear. |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Use
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for cell-based assays.
Materials:
-
This compound powder (Molecular Weight: 410.37 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to come to room temperature before opening to prevent condensation.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.10 mg of the compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.01 mol/L = 0.00001 moles
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 moles x 410.37 g/mol = 0.0041037 g = 4.10 mg
-
-
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM stock, if you weighed out 4.10 mg, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.[4] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] When ready to use, thaw an aliquot at room temperature and dilute it to the desired final concentration in your cell culture medium.
Preparation of Formulation for In Vivo Use
This protocol describes the preparation of a this compound formulation suitable for oral administration in animal models.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Corn oil
-
Sterile tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock in DMSO: First, prepare a concentrated stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in a 10% DMSO/90% corn oil formulation, you would first prepare a 25 mg/mL stock in DMSO.
-
Dilute with Corn Oil: To prepare the final formulation, add 1 part of the 25 mg/mL DMSO stock solution to 9 parts of corn oil. For example, to prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of corn oil.
-
Mix Thoroughly: Vortex the mixture until it forms a clear and homogenous solution.
-
Administration: The resulting solution can be administered orally to the animal model at the desired dosage.
Mandatory Visualization
Hippo Signaling Pathway and Mechanism of Action of this compound
The following diagram illustrates the Hippo signaling pathway and the point of intervention for this compound. In a state of pathway "OFF" (e.g., in many cancers), the transcriptional co-activator YAP translocates to the nucleus and binds to TEAD transcription factors, leading to the expression of genes that promote cell proliferation and inhibit apoptosis. This compound covalently binds to TEAD, preventing its association with YAP and thereby inhibiting downstream gene transcription.[2][3]
Caption: this compound inhibits the YAP-TEAD interaction in the Hippo pathway.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing a stock solution of this compound for experimental use.
Caption: Workflow for preparing this compound stock solutions.
References
Application Notes and Protocols for MYF-03-176 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
MYF-03-176 is a potent, orally bioavailable, and covalent inhibitor of the TEA Domain (TEAD) family of transcription factors. It acts by disrupting the interaction between TEAD and its co-activator, Yes-associated protein (YAP), a key signaling node in the Hippo pathway. Dysregulation of the Hippo pathway, often leading to YAP/TAZ activation, is a common oncogenic driver in various cancers. This compound has demonstrated significant anti-tumor efficacy in preclinical models, particularly in cancers with a dependency on the YAP-TEAD transcriptional program. These application notes provide a summary of cell lines sensitive to this compound and detailed protocols for assessing its activity.
Mechanism of Action
This compound covalently binds to a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins, thereby inhibiting their transcriptional activity. This leads to the downregulation of YAP/TEAD target genes involved in cell proliferation and survival, such as CTGF and CYR61, and the upregulation of pro-apoptotic genes like BMF.
Cell Line Sensitivity
This compound has shown potent anti-proliferative effects in a variety of cancer cell lines, particularly those with a dysregulated Hippo pathway and a dependency on YAP-TEAD signaling. The following tables summarize the inhibitory concentrations (IC50) of this compound and its analog, MYF-03-69, in sensitive cell lines.
Table 1: this compound IC50 Values
| Parameter | Cell Line | IC50 (nM) | Reference |
| TEAD Transcriptional Activity | NCI-H226 | 11 | |
| Cell Growth | NCI-H226 | 9 | |
| TEAD1 Inhibition | - | 47 | |
| TEAD3 Inhibition | - | 32 | |
| TEAD4 Inhibition | - | 71 |
Table 2: Antiproliferative Activity of MYF-03-69 (a close analog of this compound) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Hippo Pathway Status | IC50 (µM) |
| NCI-H226 | Malignant Pleural Mesothelioma | Defective (NF2-deficient) | < 1 |
| MSTO-211H | Malignant Pleural Mesothelioma | Defective (LATS1-PSEN1 fusion) | < 1 |
| NCI-H2452 | Malignant Pleural Mesothelioma | Intact | > 10 |
| MeT-5A | Normal Mesothelial | Intact | > 10 |
Note: Data for MYF-03-69 is presented as it is a closely related precursor to this compound and has been tested on a broader panel of cell lines. A large-scale screen of 903 cancer cell lines with MYF-03-69 has indicated that other YAP-TEAD dependent cancers, including certain liver cancers, liposarcomas, and lung cancers, also exhibit sensitivity.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Sensitive cell line (e.g., NCI-H226)
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate for 72 to 120 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Sensitive cell line (e.g., NCI-H226)
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with this compound at various concentrations (e.g., 1x, 5x, and 10x the IC50 for cell viability) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
-
Western Blot Analysis of Target Gene Expression
This protocol is for detecting changes in the protein levels of YAP/TEAD target genes and pro-apoptotic markers following this compound treatment.
Application of MYF-03-176 in studying cancers with defective Hippo signaling.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation, leading to the activation of the transcriptional coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif), is a key driver in the development and progression of various cancers. YAP and TAZ exert their oncogenic functions primarily through their interaction with the TEAD (TEA domain) family of transcription factors. The YAP/TAZ-TEAD complex drives the expression of genes that promote cell proliferation, survival, and inhibit apoptosis. In cancers with defective Hippo signaling, such as malignant pleural mesothelioma (MPM) characterized by mutations in NF2 or LATS1/2, tumor growth is highly dependent on the YAP/TAZ-TEAD interaction.
MYF-03-176 is a potent, orally bioavailable, covalent inhibitor of all four TEAD paralogs. It functions by irreversibly binding to a conserved cysteine residue within the central palmitate-binding pocket of TEADs. This covalent modification disrupts the association between YAP and TEAD, thereby suppressing the transcription of oncogenic target genes and inhibiting the growth of cancer cells with defective Hippo signaling. These application notes provide an overview of this compound and detailed protocols for its use in in vitro and in vivo cancer research models.
Mechanism of Action of this compound
The core of the Hippo signaling pathway is a kinase cascade. When the pathway is active, the LATS1/2 kinases phosphorylate YAP and TAZ, leading to their cytoplasmic sequestration and degradation. In Hippo-defective cancers, this kinase cascade is inactive, allowing unphosphorylated YAP/TAZ to accumulate in the nucleus. Nuclear YAP/TAZ bind to TEAD transcription factors, initiating a transcriptional program that drives tumorigenesis.
This compound directly targets the TEAD transcription factors. By covalently binding to the palmitate-binding pocket, this compound prevents the conformational changes in TEAD required for its interaction with YAP. This disruption of the YAP-TEAD complex is the key mechanism through which this compound inhibits the oncogenic signaling cascade downstream of the Hippo pathway.
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Line | Value (nM) | Reference |
| TEAD Transcriptional Activity IC50 | NCI-H226 | 11 | [1] |
| TEAD1 IC50 | - | 47 | [1] |
| TEAD3 IC50 | - | 32 | [1] |
| TEAD4 IC50 | - | 71 | [1] |
| Cell Growth Inhibition IC50 (5 days) | NCI-H226 | 9 | [1] |
In Vivo Efficacy of this compound in NCI-H226 Xenograft Model
| Dose (mg/kg, p.o., twice daily) | Duration | Average Tumor Regression | Body Weight Loss | Reference |
| 30 | 28 days | 54% | Not significant | [1] |
| 75 | 28 days | 68% | 12-14% in 3 of 8 animals | [1] |
Effect of this compound on YAP/TAZ Target Gene Expression in NCI-H226 Cells (24h treatment)
| Gene | Concentration Range (nM) | Effect | Reference |
| CTGF | 20-500 | Significant Downregulation | [1] |
| CYR61 | 20-500 | Significant Downregulation | [1] |
| ANKRD1 | 20-500 | Significant Downregulation | [1] |
| BMF | 20-500 | Significant Upregulation | [1] |
Experimental Protocols
Cell Culture and Maintenance
This protocol is for the maintenance of the NCI-H226 malignant pleural mesothelioma cell line, which has a homozygous NF2 deletion and is sensitive to TEAD inhibition.
-
Cell Line: NCI-H226 (ATCC® CRL-5826™)
-
Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days, or when they reach 80-90% confluency. Detach cells using 0.25% Trypsin-EDTA.
TEAD Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay measures the ability of this compound to inhibit YAP/TAZ-TEAD-mediated gene transcription.
-
Reagents:
-
NCI-H226 cells stably expressing a TEAD-responsive luciferase reporter construct (e.g., 8xGTIIC-luciferase).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
Opaque-walled 96-well plates.
-
-
Protocol:
-
Seed 5,000 NCI-H226 TEAD-reporter cells per well in an opaque-walled 96-well plate in 100 µL of growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in growth medium. The final DMSO concentration should be ≤ 0.1%.
-
Add the diluted this compound or vehicle control (DMSO) to the cells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Equilibrate the plate to room temperature for 10-15 minutes.
-
Add 100 µL of luciferase assay reagent to each well.
-
Mix on an orbital shaker for 5 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter dose-response curve.
-
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of this compound on the viability of cancer cells.
-
Reagents:
-
NCI-H226 cells.
-
This compound stock solution (10 mM in DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Opaque-walled 96-well plates.
-
-
Protocol:
-
Seed 1,000 NCI-H226 cells per well in an opaque-walled 96-well plate in 100 µL of growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Treat cells with a serial dilution of this compound or vehicle control.
-
Incubate for 5 days at 37°C, 5% CO2.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Determine the IC50 value from the dose-response curve.
-
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol is used to quantify the changes in mRNA levels of YAP/TAZ-TEAD target genes following treatment with this compound.
-
Reagents:
-
NCI-H226 cells.
-
This compound.
-
RNA extraction kit (e.g., RNeasy Mini Kit).
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit).
-
qPCR master mix (e.g., SYBR™ Green PCR Master Mix).
-
Primers for target genes (CTGF, CYR61, ANKRD1, BMF) and a housekeeping gene (e.g., GAPDH).
-
-
Protocol:
-
Seed NCI-H226 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with desired concentrations of this compound (e.g., 20 nM, 100 nM, 500 nM) or vehicle for 24 hours.
-
Harvest cells and extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and SYBR Green master mix. A typical thermal cycling protocol is:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Analyze the data using the ΔΔCt method, normalizing target gene expression to the housekeeping gene and relative to the vehicle-treated control.
-
In Vivo Xenograft Study
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Model: 6-8 week old female BALB/c nude mice.
-
Cell Inoculation: Subcutaneously inject 5 x 106 NCI-H226 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements (Volume = (length x width2)/2).
-
When tumors reach an average volume of 150-200 mm3, randomize mice into treatment and control groups.
-
-
Drug Formulation and Administration:
-
Formulate this compound in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
-
Administer this compound or vehicle control orally (p.o.) twice daily at the desired doses (e.g., 30 mg/kg and 75 mg/kg).
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Continue treatment for the specified duration (e.g., 28 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.
-
-
Data Analysis: Compare the tumor growth inhibition between the treated and vehicle control groups.
Conclusion
This compound is a valuable tool for investigating the role of the Hippo-YAP/TAZ-TEAD signaling axis in cancer. Its high potency and oral bioavailability make it suitable for a wide range of in vitro and in vivo studies. The protocols provided herein offer a framework for researchers to explore the therapeutic potential of TEAD inhibition in cancers with defective Hippo signaling. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
Application Notes and Protocols for Studying TEAD Transcriptional Activity with MYF-03-176
For Researchers, Scientists, and Drug Development Professionals
Introduction
MYF-03-176 is a potent and orally bioavailable small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2] As a key downstream effector of the Hippo signaling pathway, TEAD activity is crucial for cell proliferation, differentiation, and survival.[3][4] Dysregulation of the Hippo pathway and subsequent activation of TEAD-mediated transcription is implicated in the development and progression of various cancers.[5][6] this compound acts as a covalent, irreversible inhibitor by targeting a conserved cysteine in the palmitoylation pocket of TEAD proteins, thereby disrupting the interaction between TEAD and its co-activator, Yes-associated protein (YAP), and suppressing TEAD transcriptional activity.[6][7][8] These application notes provide a summary of the biochemical and cellular activity of this compound and detailed protocols for its use in studying TEAD transcriptional activity.
Data Presentation
Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line / Condition | Reference |
| TEAD Transcriptional Activity IC50 | 11 nM | NCI-H226 | [1][2] |
| TEAD1 IC50 | 47 nM | In vitro | [1] |
| TEAD3 IC50 | 32 nM | In vitro | [1] |
| TEAD4 IC50 | 71 nM | In vitro | [1] |
| Cell Growth Inhibition IC50 | 9 nM | NCI-H226 (5 days) | [1] |
Signaling Pathway Diagram
The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis. When the pathway is "on," a kinase cascade leads to the phosphorylation and cytoplasmic retention of the transcriptional co-activators YAP and TAZ. When the pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEAD transcription factors, and drive the expression of genes involved in cell proliferation and survival.
Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.
Experimental Protocols
TEAD Luciferase Reporter Assay
This assay measures the transcriptional activity of TEAD in response to treatment with this compound. A reporter construct containing TEAD response elements upstream of a luciferase gene is utilized.
Experimental Workflow:
Caption: Workflow for the TEAD Luciferase Reporter Assay.
Protocol:
-
Cell Seeding:
-
Culture NCI-H226 cells, or another suitable cell line with a dysregulated Hippo pathway, that have been stably transduced with a TEAD-responsive luciferase reporter lentivirus.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48 to 72 hours.
-
-
Luciferase Measurement:
-
Equilibrate the plate and the luciferase assay reagent (e.g., ONE-Step Luciferase Assay System) to room temperature.
-
Add a volume of luciferase reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).
-
Incubate the plate at room temperature for 10-20 minutes, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only).
-
Normalize the luciferase signal to the vehicle control.
-
Plot the normalized luminescence against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation and viability of cancer cells.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 7. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting YAP-TEAD Downstream Targets Following MYF-03-176 Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the detection and quantification of downstream targets of the YAP-TEAD signaling pathway by Western blot following treatment with MYF-03-176. This compound is a potent and selective covalent inhibitor of TEAD transcription factors, which disrupts the YAP-TEAD interaction and subsequently modulates the expression of target genes.[1][2] This protocol is optimized for researchers in academic and industrial settings working on drug discovery and development related to the Hippo signaling pathway. The key YAP-TEAD downstream targets covered in this protocol are Connective Tissue Growth Factor (CTGF), Cysteine-rich angiogenic inducer 61 (CYR61), Ankyrin Repeat Domain 1 (ANKRD1), and Bcl-2-modifying factor (BMF).
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. The transcriptional coactivator Yes-associated protein (YAP) and its paralog TAZ are the main downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors to drive the expression of genes involved in cell proliferation and survival. Dysregulation of the YAP-TEAD pathway is a common event in various cancers, making it an attractive target for therapeutic intervention.
This compound is a novel, orally bioavailable, and irreversible pan-TEAD inhibitor.[1] It functions by covalently binding to a conserved cysteine in the palmitate-binding pocket of TEAD proteins, which disrupts the YAP-TEAD protein-protein interaction.[1] This disruption leads to the downregulation of pro-proliferative and pro-survival YAP target genes such as CTGF, CYR61, and ANKRD1, and the upregulation of pro-apoptotic genes like BMF.[1][3]
Western blotting is a widely used and powerful technique to detect and quantify changes in protein expression levels. This application note provides a comprehensive, step-by-step protocol for utilizing Western blot to assess the pharmacological effect of this compound on the protein levels of key YAP-TEAD downstream targets in a relevant cancer cell line model.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of this compound and the experimental procedure, the following diagrams are provided.
References
Application Notes and Protocols for Cell Viability Assays with MYF-03-176
For Researchers, Scientists, and Drug Development Professionals
Introduction
MYF-03-176 is a potent, orally bioavailable small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors.[1] As a key downstream effector of the Hippo signaling pathway, TEAD plays a critical role in cell proliferation, survival, and organ size control. This compound disrupts the interaction between TEAD and its co-activator, Yes-associated protein (YAP), leading to the suppression of TEAD-dependent transcription and subsequent anti-proliferative effects in cancer cells with a dysregulated Hippo pathway.[2] These application notes provide detailed protocols for assessing the impact of this compound on cell viability, including proliferation, apoptosis, and cell cycle progression.
Mechanism of Action
This compound covalently binds to a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins, thereby inhibiting their transcriptional activity.[2] This disruption of the YAP-TEAD interaction leads to the downregulation of pro-proliferative and anti-apoptotic target genes and the upregulation of pro-apoptotic genes such as Bcl-2-modifying factor (BMF).[1][2]
Data Summary
The following tables summarize the in vitro efficacy of this compound in various cancer cell lines.
Table 1: Inhibition of TEAD Transcriptional Activity by this compound
| Cell Line | Assay Type | Incubation Time | IC50 (nM) |
| NCI-H226 | TEAD Luciferase Reporter | 72 hours | 11 |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Assay Type | Incubation Time | IC50 (nM) |
| NCI-H226 | Cell Growth Assay | 5 days | 9 |
Table 3: this compound IC50 Values for TEAD Paralogs
| Target | IC50 (nM) |
| TEAD1 | 47 |
| TEAD3 | 32 |
| TEAD4 | 71 |
Experimental Protocols
Cell Proliferation Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures to determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H226)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a dose-response curve ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 5 days at 37°C in a humidified 5% CO2 incubator.[1]
-
After the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with the desired concentrations of this compound and a vehicle control (DMSO) for 48-72 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are live.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution following treatment with this compound. A related compound, MYF-03-69, has been shown to cause G1 phase arrest.[3]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well tissue culture plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound and a vehicle control for 48 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.[4][5][6]
TEAD Transcriptional Activity Assay (Luciferase Reporter Assay)
This protocol is for measuring the effect of this compound on TEAD-dependent gene transcription using a luciferase reporter construct.
Materials:
-
Cancer cell line stably expressing a TEAD-responsive luciferase reporter (e.g., NCI-H226-TEAD-Luc)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., ONE-Step Luciferase Assay System)
-
Luminometer
Procedure:
-
Seed the TEAD reporter cells in a 96-well white, clear-bottom plate.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a range of this compound concentrations and a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[1][2]
-
After incubation, add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of TEAD transcriptional activity relative to the vehicle control and determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 5. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Troubleshooting & Optimization
MYF-03-176 not showing expected efficacy in cell lines.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using MYF-03-176 who are observing lower than expected efficacy in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an orally active, covalent inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2] It functions by irreversibly binding to a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins.[2] This covalent modification disrupts the interaction between TEAD and its co-activators, YAP (Yes-associated protein) and TAZ, which are the downstream effectors of the Hippo signaling pathway.[2] The inhibition of the YAP/TAZ-TEAD interaction prevents the transcription of target genes involved in cell proliferation and survival, such as CTGF and CYR61.[1][2]
References
Off-target effects of MYF-03-176 in cancer cells.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with MYF-03-176, a potent and orally bioavailable pan-TEAD inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2][3] It functions by irreversibly binding to a conserved cysteine residue within the central palmitate-binding pocket of TEAD proteins.[3][4] This covalent modification disrupts the interaction between TEAD and its co-activator, Yes-associated protein (YAP), leading to the suppression of TEAD-dependent transcriptional activity.[2][3][5]
Q2: What are the known on-target effects of this compound in cancer cells?
A2: The primary on-target effect of this compound is the inhibition of the Hippo signaling pathway, which is often dysregulated in cancer.[1][2][4] This inhibition leads to several downstream effects, including:
-
Downregulation of YAP/TEAD target genes such as CTGF, CYR61, and ANKRD1.[1][5]
-
Inhibition of cell proliferation in cancer cell lines with defective Hippo signaling, such as malignant pleural mesothelioma (MPM).[1][2]
-
Suppression of tumor growth in in vivo xenograft models.[1][2]
Q3: Is there any information available on the off-target effects of this compound?
A3: Publicly available data on the specific off-target effects of this compound is limited. However, it has been reported to have improved selectivity and decreased off-target toxicity compared to earlier generation TEAD inhibitors like K-975.[6] As with any small molecule inhibitor, the potential for off-target activities exists. Researchers should include appropriate controls and consider performing unbiased global proteomics or transcriptomics analyses to identify potential off-target effects in their specific cellular models.
Q4: What is the recommended concentration range for in vitro cell-based assays?
A4: The effective concentration of this compound can vary depending on the cell line and assay duration. Based on published data, a concentration range of 10 nM to 1 µM is a reasonable starting point for most cell-based assays.[1] For instance, the IC50 for inhibition of TEAD transcriptional activity in NCI-H226 cells is approximately 11 nM, while the IC50 for cell growth inhibition in the same cell line is around 9 nM after 5 days of treatment.[1]
Troubleshooting Guides
Problem 1: No significant inhibition of cell proliferation is observed after this compound treatment.
-
Possible Cause 1: Cell line is not dependent on the Hippo-YAP signaling pathway.
-
Troubleshooting Step: Confirm the activation of the YAP-TEAD pathway in your cell line. This can be done by checking the nuclear localization of YAP via immunofluorescence or by measuring the expression levels of known YAP/TEAD target genes (e.g., CTGF, CYR61) using qRT-PCR.
-
-
Possible Cause 2: Incorrect drug concentration or treatment duration.
-
Troubleshooting Step: Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) and vary the treatment duration (e.g., 48, 72, 96 hours).
-
-
Possible Cause 3: Drug stability or activity issue.
-
Troubleshooting Step: Ensure proper storage of the compound as per the manufacturer's instructions. Use a fresh dilution of the compound for each experiment.
-
Problem 2: Inconsistent results in TEAD target gene expression analysis.
-
Possible Cause 1: Variability in cell seeding density or confluency.
-
Troubleshooting Step: The Hippo pathway is sensitive to cell density. Ensure consistent cell seeding and harvest cells at a similar confluency for all experimental conditions.
-
-
Possible Cause 2: Suboptimal RNA extraction or qRT-PCR assay.
-
Troubleshooting Step: Verify RNA quality and integrity. Optimize primer/probe concentrations and annealing temperatures for your qRT-PCR assays. Include appropriate positive and negative controls.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | IC50 | Reference |
| TEAD Transcriptional Activity | NCI-H226 | 11 nM | [1] |
| Cell Growth Inhibition (5 days) | NCI-H226 | 9 nM | [1] |
| TEAD1 Binding | - | 47 nM | [1] |
| TEAD3 Binding | - | 32 nM | [1] |
| TEAD4 Binding | - | 71 nM | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of YAP/TEAD Target Gene Expression
-
Cell Treatment: Seed cancer cells at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 24-72 hours).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against CTGF, CYR61, or other target proteins overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Mechanism of action of this compound in inhibiting the YAP-TEAD interaction.
Caption: Troubleshooting workflow for unexpected experimental outcomes with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | YAP-TEAD inhibitor | Probechem Biochemicals [probechem.com]
- 6. Peer review in Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]
Technical Support Center: Overcoming Resistance to MYF-03-176 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the TEAD inhibitor, MYF-03-176.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, covalent inhibitor of the TEA Domain (TEAD) family of transcription factors.[1] Its mechanism of action involves binding to a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins. This covalent modification disrupts the interaction between TEAD and its co-activators, YAP and TAZ, thereby suppressing the transcription of genes involved in cell proliferation and survival.[2][3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid powder at -20°C for up to 12 months. In solvent, such as DMSO, it should be stored at -80°C for up to 6 months.[4] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] The compound is stable at room temperature for short periods, such as during shipping.[5][6]
Q3: In which cancer cell lines is this compound expected to be most effective?
A3: this compound is most effective in cancer cell lines with a dependency on the Hippo-YAP signaling pathway. This is often characterized by mutations in upstream Hippo pathway components, such as NF2 loss-of-function or LATS1/2 deletions, which lead to the activation of YAP/TAZ. Malignant pleural mesothelioma (MPM) cell lines, such as NCI-H226 (NF2-deficient), are particularly sensitive to this compound.[1][3]
Q4: What are the known off-target effects of this compound?
A4: While specific off-target effects for this compound are not extensively documented in the provided search results, covalent inhibitors can have the potential for off-target interactions. It is crucial to include appropriate controls in your experiments, such as cell lines that are not dependent on the Hippo-YAP pathway, to distinguish on-target from off-target effects.
Troubleshooting Guide
Issue 1: Reduced or complete lack of efficacy of this compound in a sensitive cell line.
-
Question: My cells, which were previously sensitive to this compound, are now showing reduced responsiveness or are completely resistant. What could be the cause?
-
Answer: The primary mechanism of acquired resistance to TEAD inhibitors like this compound is the upregulation of the MAPK signaling pathway. This can compensate for the inhibition of TEAD-mediated transcription.
-
Troubleshooting Steps:
-
Confirm Drug Integrity: Ensure that the this compound stock solution is not degraded. Prepare a fresh stock solution and repeat the experiment.
-
Assess MAPK Pathway Activation: Perform a western blot to analyze the phosphorylation status of key MAPK pathway proteins, such as ERK1/2 (p-ERK). An increase in p-ERK levels in resistant cells compared to sensitive parental cells would indicate MAPK pathway activation.
-
Combination Therapy: If MAPK pathway activation is confirmed, consider a combination therapy approach. Co-treatment with a MEK inhibitor (e.g., trametinib) or a KRAS inhibitor (e.g., AMG510 for KRAS G12C mutant lines) has been shown to have a synergistic effect with TEAD inhibitors.
-
-
Issue 2: Difficulty in establishing a resistant cell line.
-
Question: I am trying to generate a this compound resistant cell line, but the cells are not surviving the dose escalation. What is the recommended protocol?
-
Answer: Generating a resistant cell line requires a gradual increase in drug concentration over an extended period.
-
Troubleshooting Steps:
-
Start with a Low Dose: Begin with a concentration of this compound that is at or slightly below the IC50 for the parental cell line.
-
Monitor Cell Viability: Continuously monitor the cells and allow them to recover and resume proliferation before increasing the drug concentration.
-
Incremental Dose Increase: Increase the concentration of this compound in small increments (e.g., 1.5 to 2-fold) at each passage.
-
Patience is Key: This process can take several months. Be patient and allow the cells to adapt to the increasing drug pressure.
-
-
Issue 3: Inconsistent results in in vivo studies.
-
Question: I am observing high variability in tumor growth inhibition in my mouse xenograft model treated with this compound. What are the potential reasons?
-
Answer: In vivo studies can be affected by several factors, including drug formulation, administration, and tumor heterogeneity.
-
Troubleshooting Steps:
-
Check Formulation and Solubility: Ensure that this compound is completely dissolved in the vehicle. The recommended formulation for oral gavage is 10% DMSO + 90% Corn Oil.[5] Prepare the formulation fresh for each administration.
-
Optimize Dosing and Schedule: The reported effective dose for this compound in an NCI-H226 xenograft model is 30-75 mg/kg, administered orally twice daily.[1] Ensure accurate dosing based on the body weight of each animal.
-
Monitor Animal Health: Observe the animals for any signs of toxicity, such as weight loss. At higher doses (75 mg/kg), some body weight loss has been reported.[1]
-
Tumor Heterogeneity: Be aware that tumor heterogeneity can lead to variable responses. Ensure that the initial tumor volumes are as uniform as possible across all treatment groups.
-
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| TEAD Transcriptional Activity IC50 | NCI-H226 | 11 nM | [1] |
| TEAD1 IC50 | - | 47 nM | [1] |
| TEAD3 IC50 | - | 32 nM | [1] |
| TEAD4 IC50 | - | 71 nM | [1] |
| Cell Growth Inhibition IC50 | NCI-H226 | 9 nM | [1] |
Table 2: In Vivo Efficacy of this compound in NCI-H226 Xenograft Model
| Dose | Schedule | Outcome | Reference |
| 30 mg/kg | p.o., twice daily for 28 days | 54% average tumor regression | [1] |
| 75 mg/kg | p.o., twice daily for 28 days | 68% average tumor regression | [1] |
Table 3: In Vivo Combination Therapy of this compound with AMG510 (KRAS G12C inhibitor)
| Treatment | Animal Model | Outcome | Reference |
| This compound (100 mg/kg, p.o., twice daily) + AMG510 | SW1753 xenograft | Reduced tumor volumes without affecting body weight | [1] |
Experimental Protocols
1. Protocol for Assessing Synergy between this compound and a MEK Inhibitor (e.g., Trametinib)
-
Objective: To determine if the combination of this compound and a MEK inhibitor has a synergistic, additive, or antagonistic effect on cell viability.
-
Materials:
-
Parental and this compound resistant cancer cell lines
-
This compound
-
MEK inhibitor (e.g., Trametinib)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Drug Preparation: Prepare a dose-response matrix of this compound and the MEK inhibitor. This should include a range of concentrations for each drug, both alone and in combination.
-
Treatment: Treat the cells with the drug combinations for a period of 72-96 hours.
-
Cell Viability Assay: At the end of the treatment period, measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each drug concentration and combination. Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
2. Protocol for Western Blot Analysis of p-ERK
-
Objective: To assess the activation of the MAPK pathway by measuring the levels of phosphorylated ERK1/2.
-
Materials:
-
Parental and this compound resistant cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-p-ERK1/2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total ERK1/2 antibody to confirm equal protein loading.
-
Densitometry: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
-
Visualizations
Caption: Signaling pathways involved in this compound action and resistance.
Caption: Experimental workflow for troubleshooting this compound resistance.
Caption: Logical troubleshooting guide for this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]
- 4. This compound | YAP-TEAD inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound I CAS#: I anticancer agent I InvivoChem [invivochem.com]
- 6. medkoo.com [medkoo.com]
Technical Support Center: Enhancing Oral Bioavailability of TEAD Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of TEAD (Transcriptional Enhanced Associate Domain) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to achieving good oral bioavailability with TEAD inhibitors?
A1: Like many small molecule inhibitors, TEAD inhibitors often face several challenges that limit their oral bioavailability. The main obstacles include:
-
Poor Aqueous Solubility: Many TEAD inhibitors are lipophilic molecules with low solubility in the aqueous environment of the gastrointestinal (GI) tract. This poor solubility can be a rate-limiting step for absorption.[1][2]
-
High First-Pass Metabolism: After absorption from the gut, the drug travels through the portal vein to the liver. Significant metabolism in the liver or the intestinal wall before the drug reaches systemic circulation can drastically reduce its bioavailability.[3]
-
Efflux Transporter Activity: TEAD inhibitors can be substrates for efflux transporters, such as P-glycoprotein (P-gp), which are present in the intestinal epithelium. These transporters actively pump the drug back into the GI lumen, thereby reducing net absorption.
Q2: How can I classify my TEAD inhibitor to better understand its bioavailability challenges?
A2: The Biopharmaceutical Classification System (BCS) is a valuable tool for categorizing drug candidates based on their aqueous solubility and intestinal permeability.[4] Most TEAD inhibitors will likely fall into BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability). This classification helps in selecting the most appropriate formulation strategy to enhance oral bioavailability.
Q3: What are the main strategies to improve the oral bioavailability of a TEAD inhibitor?
A3: There are three primary approaches to enhance the oral bioavailability of TEAD inhibitors:
-
Formulation-Based Strategies: These involve modifying the drug's physical form to improve its dissolution rate and solubility. Common techniques include amorphous solid dispersions (ASDs), lipid-based formulations (e.g., SMEDDS), and particle size reduction (nanosuspensions).[5][6]
-
Chemical Modification (Prodrugs): This approach involves synthesizing a bioreversible derivative (prodrug) of the active TEAD inhibitor. The prodrug is designed to have improved physicochemical properties (like higher solubility or permeability) and is converted back to the active drug in the body.[7][8]
-
Structural Modification: Medicinal chemistry efforts can be employed to optimize the molecule's intrinsic properties, such as reducing its lipophilicity or blocking sites of metabolism, to improve its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Q4: Are there any TEAD inhibitors with good oral bioavailability reported in the literature?
A4: Yes, several TEAD inhibitors have been developed with favorable oral pharmacokinetic properties. For example, VT-104 has demonstrated excellent oral bioavailability of ≥75% in mice.[9][10] IAG933 is another orally bioavailable TEAD inhibitor that has advanced to clinical trials.[11][12] Additionally, Insilico Medicine has reported a pan-TEAD inhibitor with excellent oral bioavailability.[13] These examples demonstrate that achieving good oral exposure with TEAD inhibitors is feasible.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: My TEAD inhibitor shows poor aqueous solubility.
-
Problem: The compound precipitates in aqueous buffers, leading to inconsistent results in in vitro assays and poor absorption in vivo.
-
Troubleshooting Steps & Solutions:
| Solution Category | Specific Approach | Rationale & Expected Outcome |
| Formulation | Amorphous Solid Dispersion (ASD) | Convert the crystalline drug into a high-energy amorphous form dispersed within a polymer matrix.[6] This can increase aqueous solubility by 5- to 100-fold, leading to enhanced dissolution and absorption.[6] |
| Lipid-Based Formulations (e.g., SMEDDS) | Dissolve the lipophilic TEAD inhibitor in a mixture of oils, surfactants, and co-solvents. This formulation forms a fine emulsion in the GI tract, increasing the surface area for absorption.[5] | |
| Nanosuspension | Reduce the particle size of the drug to the nanometer range. This increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[4] | |
| Chemical Modification | Phosphate Prodrug | Attach a phosphate group to the TEAD inhibitor. This can dramatically increase aqueous solubility. For example, a phosphate prodrug of a TYK2 inhibitor showed a 660-fold improvement in solubility at pH 6.5.[1] |
Issue 2: The TEAD inhibitor has high in vitro permeability but low oral bioavailability in vivo.
-
Problem: The compound appears to cross cell monolayers (e.g., Caco-2) effectively, but in vivo studies in animal models show low systemic exposure after oral dosing. This often points to high first-pass metabolism.
-
Troubleshooting Steps & Solutions:
| Solution Category | Specific Approach | Rationale & Expected Outcome |
| Investigation | Metabolic Stability Assay | Incubate the TEAD inhibitor with liver microsomes to determine its intrinsic clearance.[14] High clearance suggests rapid metabolism. |
| Chemical Modification | Metabolic Site Blocking | Identify the primary sites of metabolism on the molecule (metabolite identification) and modify the structure to block these sites (e.g., by introducing a fluorine atom). This can increase metabolic stability. |
| Prodrug Approach | Design a prodrug that masks the metabolically labile functional group. The prodrug is cleaved to release the active drug, potentially bypassing some first-pass metabolism.[15] | |
| Formulation | Lipid-Based Formulations | Certain lipid-based formulations can promote lymphatic transport, which partially bypasses the portal circulation and first-pass metabolism in the liver. |
Issue 3: My TEAD inhibitor shows a high efflux ratio in the Caco-2 assay.
-
Problem: The permeability from the basolateral to the apical side (B-A) is significantly higher than from the apical to the basolateral side (A-B), indicating the compound is a substrate for efflux transporters like P-gp.
-
Troubleshooting Steps & Solutions:
| Solution Category | Specific Approach | Rationale & Expected Outcome |
| Investigation | Caco-2 Assay with Inhibitors | Repeat the Caco-2 assay in the presence of known efflux transporter inhibitors (e.g., verapamil for P-gp). A reduction in the efflux ratio will confirm which transporter is involved.[16] |
| Structural Modification | Reduce P-gp Substrate Potential | Modify the TEAD inhibitor's structure to reduce its affinity for efflux transporters. This often involves reducing the number of hydrogen bond donors or adjusting lipophilicity. |
| Formulation | Use of Excipients | Some formulation excipients (e.g., certain surfactants like Tween 80) can inhibit efflux transporters, thereby increasing the intestinal absorption of the drug. |
Quantitative Data Summary
The following table summarizes pharmacokinetic data for several reported TEAD inhibitors.
| Compound | Target | Oral Bioavailability (F%) | Species | Key Findings |
| VT-104 | TEAD Autopalmitoylation | ≥75% | Mouse | Excellent oral bioavailability and a long half-life (>12 hours).[9][10] |
| IAG933 | YAP/TAZ-TEAD PPI | Orally Bioavailable | Mouse, Rat | Displays linear pharmacokinetics and dose-proportional anti-tumor efficacy upon oral administration.[11][12][17] |
| K-975 | Pan-TEAD | Orally Active | Mouse | Shows strong anti-tumor effect in xenograft models when administered orally.[18][19] |
| IK-002 (Ikena) | TEAD | 26% | Mouse | A TEAD inhibitor with demonstrated oral bioavailability.[20] |
| ISM6631 | Pan-TEAD | Orally Bioavailable | - | Reported to have excellent DMPK profiles and be orally bioavailable.[21] |
Experimental Protocols
Caco-2 Permeability Assay
This protocol assesses the intestinal permeability of a TEAD inhibitor and determines if it is a substrate for efflux transporters.
-
Objective: To measure the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.[22]
-
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in Transwell plates and cultured for approximately 21 days to form a differentiated monolayer.[23]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥ 200 Ω·cm².[24]
-
Transport Study (A to B):
-
The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer.
-
Samples are taken from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Transport Study (B to A):
-
The test compound is added to the basolateral (B) side.
-
Samples are taken from the apical (A) side at the same time points.
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS.[16]
-
Calculation:
-
The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration.[23]
-
The Efflux Ratio is calculated as Papp(B-A) / Papp(A-B) . An efflux ratio > 2 suggests the compound is a substrate for active efflux.
-
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay evaluates the susceptibility of a TEAD inhibitor to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).
-
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in liver microsomes.[14]
-
Methodology:
-
Preparation: Pooled human or animal liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).[25]
-
Incubation: The TEAD inhibitor (e.g., at 1 µM) is incubated with the liver microsomes at 37°C.[26]
-
Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.[26]
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).
-
Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent like acetonitrile.
-
Sample Analysis: After centrifugation to pellet the protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[14]
-
Calculation:
-
The percentage of the remaining parent compound is plotted against time on a semi-logarithmic scale.
-
The slope of the linear regression gives the elimination rate constant (k).
-
The half-life (t1/2) is calculated as 0.693 / k .
-
The intrinsic clearance (CLint) is calculated as (0.693 / t1/2) / (mg microsomal protein/mL) .
-
-
In Vivo Pharmacokinetic (PK) Study in Mice
This protocol provides a general framework for assessing the oral bioavailability of a TEAD inhibitor in a mouse model.
-
Objective: To determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability (F%), of a TEAD inhibitor.[27]
-
Methodology:
-
Animal Dosing:
-
Intravenous (IV) Group: The TEAD inhibitor is administered intravenously (e.g., via tail vein) at a specific dose (e.g., 1-2 mg/kg) to a group of mice (n=3-5).
-
Oral (PO) Group: The TEAD inhibitor is administered orally (e.g., via gavage) at a higher dose (e.g., 5-10 mg/kg) to a separate group of mice.[28]
-
-
Blood Sampling:
-
Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: The concentration of the TEAD inhibitor in the plasma samples is determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Plasma concentration-time profiles are plotted for both IV and PO groups.
-
Pharmacokinetic parameters (AUC, CL, Vd, t1/2) are calculated using non-compartmental analysis software.
-
Oral bioavailability (F%) is calculated using the formula: F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100 .
-
-
Visualizations
Caption: The Hippo Signaling Pathway leading to TEAD activation.
Caption: Experimental workflow for evaluating TEAD inhibitor oral bioavailability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mttlab.eu [mttlab.eu]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. contractpharma.com [contractpharma.com]
- 7. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. VT-104 | Others 11 | 2417718-25-1 | Invivochem [invivochem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Facebook [cancer.gov]
- 12. IAG933, an oral selective YAP1-TAZ/pan-TEAD protein-protein interaction inhibitor (PPIi) with pre-clinical activity in monotherapy and combinations with MAPK inhibitors - OAK Open Access Archive [oak.novartis.com]
- 13. TEAD | Insilico Medicine [insilico.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. enamine.net [enamine.net]
- 17. researchgate.net [researchgate.net]
- 18. immune-system-research.com [immune-system-research.com]
- 19. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ikenaoncology.com [ikenaoncology.com]
- 21. youtube.com [youtube.com]
- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 23. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 25. researchgate.net [researchgate.net]
- 26. mercell.com [mercell.com]
- 27. m.youtube.com [m.youtube.com]
- 28. Murine Pharmacokinetic Studies [bio-protocol.org]
- 29. In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting MYF-03-176 Precipitation
This guide provides troubleshooting recommendations and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation of the TEAD inhibitor MYF-03-176 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and irreversible inhibitor of TEA Domain (TEAD) transcription factors. It works by covalently binding to a conserved cysteine in the palmitate-binding pocket of TEAD, which disrupts the association between TEAD and its coactivator YAP/TAZ. This suppression of TEAD-YAP transcriptional activity inhibits the growth of cancer cells with defective Hippo signaling, such as in malignant pleural mesothelioma (MPM).
Q2: At what concentrations is this compound typically active in cell culture?
This compound has been shown to be effective in the nanomolar to low micromolar range. For instance, it inhibits TEAD transcriptional activity in NCI-H226 cells with an IC50 of 11 nM and inhibits the growth of these cells with an IC50 of 9 nM over a 5-day period. Downregulation of YAP target genes has been observed with concentrations ranging from 20-500 nM.
Q3: I am observing precipitation after adding this compound to my cell culture media. What are the potential causes?
Precipitation of small molecules like this compound in cell culture media can be attributed to several factors:
-
Limited Solubility: The compound may have inherently low solubility in aqueous solutions like cell culture media.
-
High Concentration: The working concentration used may exceed the solubility limit of the compound in the specific media formulation.
-
Improper Dissolution of Stock Solution: The compound may not have been fully dissolved in the initial solvent, leading to carry-over of particulate matter.
-
Media Composition: Components in the cell culture media, such as salts, proteins (from serum), and pH buffers, can interact with the compound and reduce its solubility.
-
Temperature Changes: Moving the media from a warmer incubator to a cooler environment (like a biosafety cabinet) can decrease the solubility of some compounds.
-
pH Shift: The pH of the media can influence the charge state and solubility of a compound.
Q4: How can I troubleshoot the precipitation of this compound?
Please refer to the troubleshooting workflow below for a step-by-step guide to addressing precipitation issues. The key is to systematically evaluate each potential cause, from the preparation of the stock solution to the final working concentration in your cell culture media.
Troubleshooting Workflow
Summary of this compound Properties
| Property | Value | Source |
| Target | Pan-TEAD | |
| Mechanism of Action | Covalent, irreversible inhibitor | |
| Reported Cell Line | NCI-H226 | |
| Reported Culture Media | RPMI-1640 + 10% FBS | |
| IC50 (TEAD Activity) | 11 nM (NCI-H226) | |
| IC50 (Cell Growth) | 9 nM (NCI-H226, 5 days) | |
| Effective Concentration Range | 20-500 nM for gene regulation |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration, fully dissolved stock solution of this compound.
-
Materials:
-
This compound powder
-
High-purity, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If particulates are still visible, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended by the supplier.
-
Protocol 2: Solubility Test of this compound in Cell Culture Media
-
Objective: To determine the approximate solubility limit of this compound in your specific cell culture media.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Basal cell culture medium (e.g., RPMI-1640 without serum)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile microcentrifuge tubes or 96-well plate
-
-
Procedure:
-
Prepare a serial dilution of the this compound stock solution in DMSO.
-
Dispense 100 µL of basal media and 100 µL of complete media into separate wells of a 96-well plate or into separate microcentrifuge tubes.
-
Add a small, consistent volume (e.g., 1 µL) of each this compound dilution to the corresponding media wells, ensuring the final DMSO concentration remains low (<0.5%).
-
Mix gently by pipetting or swirling.
-
Incubate the plate/tubes under standard cell culture conditions (37°C, 5% CO2) for a duration relevant to your experiments (e.g., 24 hours).
-
Visually inspect each well for signs of precipitation (cloudiness, visible particles) under a microscope.
-
The highest concentration that remains clear is the approximate solubility limit in that specific medium. This can help you determine the maximum working concentration for your experiments.
-
Reducing body weight loss in mice treated with high doses of MYF-03-176.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and managing body weight loss in mice treated with high doses of MYF-03-176.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, covalent inhibitor of the TEA Domain (TEAD) family of transcription factors.[1] By binding to a conserved cysteine in the palmitate-binding pocket of TEAD, this compound disrupts the interaction between TEAD and its co-activator, Yes-associated protein (YAP), thereby suppressing the transcriptional activity of the Hippo signaling pathway.[2] This pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is implicated in various cancers.
Q2: Does this compound cause body weight loss in mice?
A2: Yes, at high doses, this compound has been observed to cause body weight loss in mice. In a study using a human mesothelioma NCI-H226 xenograft model, a dose of 75 mg/kg administered orally twice daily resulted in a 12-14% body weight loss in three out of eight animals.[1] This weight loss was reported to be recoverable after cessation of treatment.[3] A lower dose of 30 mg/kg was well-tolerated with no significant impact on body weight.[3]
Q3: What is the likely mechanism behind this compound-induced weight loss?
A3: The precise mechanism is not fully elucidated in publicly available literature. However, the Hippo signaling pathway, which this compound inhibits, is intricately linked with the regulation of metabolism. The Hippo pathway integrates signals related to energy stress, nutrients, and growth factors to control cellular proliferation and energy homeostasis. Dysregulation of this pathway can impact glucose and lipid metabolism. Therefore, it is plausible that high doses of a potent TEAD inhibitor like this compound could disrupt these metabolic processes, leading to a catabolic state and subsequent weight loss.
Q4: Are there established methods to reduce this side effect?
A4: While specific protocols for mitigating this compound-induced weight loss are not yet published, general strategies for managing drug-induced cachexia in mouse models can be adapted. These primarily involve intensive monitoring, supportive care, and nutritional interventions.
Troubleshooting Guide
This guide is designed to help researchers identify and address issues related to body weight loss during their experiments with high-dose this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Rapid weight loss (>15%) within the first week of treatment. | High individual sensitivity to the drug; incorrect dosage calculation. | Immediately verify dosing calculations and solution concentration. Consider reducing the dose or temporarily halting treatment for the affected animals. Implement intensive supportive care (see Protocol 1). |
| Progressive, steady weight loss throughout the study. | Drug-induced metabolic dysregulation; reduced food and water intake. | Implement daily monitoring of food and water consumption. Provide nutritional supplementation (see Protocol 2). If weight loss continues and exceeds 20%, consider humane endpoints in consultation with the institutional animal care and use committee (IACUC). |
| Weight loss accompanied by signs of distress (e.g., hunched posture, ruffled fur, lethargy). | Severe toxicity; dehydration; malnutrition. | Provide immediate supportive care, including subcutaneous fluids and highly palatable, energy-dense food supplements. Consult with a veterinarian. Euthanasia may be necessary based on institutional guidelines for humane endpoints. |
| No weight loss observed at high doses. | Animal strain resistance; variability in drug metabolism; combination with other therapeutic agents. | In one study, a 100 mg/kg dose of this compound in combination with a KRAS G12C inhibitor did not affect body weight in SW1753 xenograft BALB/c nude mice.[1] This suggests that the weight loss effect may be dependent on the specific experimental context. |
Quantitative Data Summary
The following tables summarize the currently available quantitative data regarding the effect of this compound on body weight in mice.
Table 1: Effect of this compound on Body Weight in NCI-H226 CDX Mouse Model
| Dosage (mg/kg, p.o., BID) | Duration | Mouse Strain | Tumor Model | Average Body Weight Change | Observations |
| 30 | 28 days | NSG | NCI-H226 CDX | Comparable to vehicle control | Well-tolerated.[3] |
| 75 | 28 days | NSG | NCI-H226 CDX | 12-14% loss in 3/8 animals | Weight loss was recoverable after stopping treatment.[1][3] |
Table 2: Effect of this compound in Combination Therapy
| Dosage (mg/kg, p.o., BID) | Combination Agent | Duration | Mouse Strain | Tumor Model | Average Body Weight Change |
| 100 | AMG510 (KRAS G12C inhibitor) | 21 days | BALB/c nude | SW1753 xenograft | No significant effect |
Experimental Protocols
Protocol 1: General Supportive Care for Mice with Drug-Induced Weight Loss
-
Monitoring:
-
Record body weight daily, at the same time each day.
-
Monitor food and water intake daily by weighing the food hopper and water bottle.
-
Perform a daily visual assessment of the animals' well-being, noting posture, fur condition, activity level, and any signs of distress.
-
Utilize a body condition scoring (BCS) system in addition to body weight measurements, as tumor growth can mask underlying muscle and fat loss.
-
-
Hydration:
-
If dehydration is suspected (e.g., skin tenting, sunken eyes), administer warmed (37°C) sterile saline or Lactated Ringer's solution subcutaneously (typically 1-2 mL per 30g mouse, once or twice daily as needed).
-
Provide a supplemental water source on the cage floor, such as a hydrogel pack or a water-soaked cotton ball in a petri dish.
-
-
Thermoregulation:
-
House mice in a clean, dry cage with deep bedding to allow for burrowing and nesting, which helps maintain body temperature.
-
Provide supplemental heat via a warming pad under a portion of the cage, ensuring there is a temperature gradient to prevent overheating.
-
Protocol 2: Nutritional Supplementation for Mitigating Weight Loss
-
Dietary Enrichment:
-
Supplement the standard chow with a highly palatable, energy-dense, and easily digestible diet. This can be a commercially available recovery diet or a custom formulation.
-
Place the supplemental food on the cage floor in a shallow dish for easy access.
-
-
Recommended Nutritional Components:
-
Omega-3 Fatty Acids: Diets enriched with fish oil have been shown to reduce tumor growth and weight loss in mouse models of cachexia.
-
Amino Acids: Supplementation with essential amino acids, particularly leucine, can help to preserve muscle mass.
-
Medium-Chain Triglycerides (MCTs): An MCT-based high-fat diet has been shown to reduce host weight loss in some cachexia models.
-
-
Example Supplemental Diet Preparation (to be placed on the cage floor):
-
Grind standard rodent chow into a fine powder.
-
Mix the powdered chow with a source of fat (e.g., fish oil, MCT oil) and a source of protein/amino acids (e.g., leucine powder) at a ratio determined by the specific dietary intervention.
-
Add enough water to form a soft, palatable mash.
-
Visualizations
Signaling Pathway
Caption: The Hippo signaling pathway integrates metabolic cues to regulate cellular growth and energy balance.
Experimental Workflow
Caption: Experimental workflow for assessing and managing this compound-induced body weight loss in mice.
References
Validation & Comparative
A Comparative Analysis of MYF-03-176 and Other TEAD Inhibitors for Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of MYF-03-176 with other prominent TEAD inhibitors. The information is supported by experimental data to aid in the evaluation of these compounds for therapeutic development.
The Hippo signaling pathway is a critical regulator of tissue growth and organ size, and its dysregulation is a key driver in the development and progression of various cancers. The transcriptional enhanced associate domain (TEAD) family of proteins are the final downstream effectors of this pathway. In their active state, TEADs, in conjunction with the coactivators YAP and TAZ, drive the expression of genes that promote cell proliferation and inhibit apoptosis. Consequently, the development of small molecule inhibitors targeting TEADs has emerged as a promising therapeutic strategy for a range of solid tumors.
This compound is a potent, orally bioavailable, covalent pan-TEAD inhibitor that has demonstrated significant anti-tumor efficacy in preclinical models. It functions by irreversibly binding to a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins, thereby disrupting the crucial interaction between TEAD and its coactivator YAP. This guide will compare the efficacy of this compound with other notable TEAD inhibitors, presenting key preclinical data in a structured format, detailing common experimental methodologies, and providing visual representations of the signaling pathway and experimental workflows.
Data Presentation: A Comparative Efficacy Overview
The following tables summarize the in vitro and in vivo efficacy of this compound and a selection of other TEAD inhibitors. These compounds represent different classes of inhibitors, including pan-TEAD and isoform-specific inhibitors, as well as covalent and non-covalent binders.
Table 1: In Vitro Potency of TEAD Inhibitors
| Compound | Target | Mechanism | TEAD Transcriptional Activity IC50 (nM) | Cell Growth Inhibition IC50 (nM) | Cell Line |
| This compound | pan-TEAD | Covalent | 11 | 9 | NCI-H226 (Mesothelioma) |
| K-975 | pan-TEAD | Covalent | ~10-100 (Qualitative) | ~10-100 (Qualitative) | NF2-deficient MPM cells |
| VT103 | TEAD1-selective | Covalent | Not explicitly stated | ~10-100 (Qualitative) | NCI-H2373 (Mesothelioma) |
| VT104 | pan-TEAD | Covalent | Not explicitly stated | ~1-10 (Qualitative) | NCI-H226 (Mesothelioma) |
| GNE-7883 | pan-TEAD | Non-covalent | ~330 (Lipid pocket affinity) | Not explicitly stated | OVCAR-8 (Ovarian Cancer) |
| VT3989 | pan-TEAD | Covalent | Not explicitly stated | Not explicitly stated | Mesothelioma cells |
| IK-930 | TEAD1-preferential | Not specified | Not explicitly stated | Not explicitly stated | Hippo-altered solid tumors |
| IAG933 | pan-TEAD | Non-covalent | Not explicitly stated | Not explicitly stated | Mesothelioma, NF2/LATS1/2-mutated tumors |
Table 2: In Vivo Efficacy of TEAD Inhibitors in Xenograft Models
| Compound | Model | Dosing | Tumor Growth Inhibition |
| This compound | NCI-H226 (Mesothelioma) CDX | 30-75 mg/kg, p.o., twice daily for 28 days | Strong antitumor effect with tumor regressions |
| K-975 | MPM xenograft | Not specified | Suppressed tumor growth and provided significant survival benefit |
| VT103 | NCI-H226 CDX | 0.3-10 mg/kg, p.o., once daily | Blocked tumor growth |
| VT104 | NCI-H226 CDX | Not specified | Significantly blocked tumor growth |
| VT3989 | Mesothelioma models | Not specified | Promising preclinical activity |
| IK-930 | Mouse xenograft models with Hippo pathway alterations | Not specified | Exhibited antitumor effects |
| IAG933 | MPM xenograft and primary-tumor derived models | Not specified | Demonstrated robust antitumor efficacy |
Experimental Protocols
The data presented above is generated through a series of well-established experimental protocols designed to assess the efficacy of TEAD inhibitors. Below are detailed methodologies for key experiments.
TEAD Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of TEADs.
-
Cell Line: A cancer cell line with a dysregulated Hippo pathway (e.g., NCI-H226) is typically used.
-
Reporter Construct: Cells are stably or transiently transfected with a reporter plasmid containing a firefly luciferase gene under the control of a promoter with multiple TEAD binding sites (e.g., 8xGTIIC). A second reporter, such as Renilla luciferase, is often co-transfected for normalization.
-
Procedure:
-
Seed the transfected cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the TEAD inhibitor or vehicle control for a specified period (e.g., 24-72 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell number. The IC50 value is determined by plotting the normalized luciferase activity against the inhibitor concentration.
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This technique is employed to determine if a TEAD inhibitor can disrupt the physical interaction between YAP and TEAD proteins.
-
Cell Lysate Preparation: Cells are treated with the TEAD inhibitor or vehicle control. After treatment, cells are lysed in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation:
-
The cell lysate is incubated with an antibody specific to either YAP or TEAD.
-
Protein A/G beads are added to the lysate to capture the antibody-protein complexes.
-
The beads are washed to remove non-specifically bound proteins.
-
-
Western Blotting: The immunoprecipitated proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with antibodies against both YAP and TEAD to detect the presence of the co-immunoprecipitated protein. A reduction in the amount of the co-precipitated protein in the inhibitor-treated sample compared to the control indicates disruption of the interaction.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture to assess the anti-proliferative effect of the inhibitor.
-
Procedure:
-
Seed cancer cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the TEAD inhibitor or vehicle control.
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 3-5 days).
-
Add a reagent such as CellTiter-Glo®, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. The IC50 value for cell growth inhibition is calculated by plotting the percentage of viable cells against the inhibitor concentration.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a TEAD inhibitor in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Procedure:
-
Human cancer cells are injected subcutaneously into the flanks of the mice.
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the TEAD inhibitor (e.g., via oral gavage or intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
-
Data Analysis: Tumor growth curves are plotted for both the treatment and control groups. The efficacy of the inhibitor is determined by the degree of tumor growth inhibition or regression in the treated group compared to the control group.
Mandatory Visualization
Hippo-YAP-TEAD Signaling Pathway
A Head-to-Head Battle for YAP-TEAD Disruption: MYF-03-176 vs. Verteporfin
For researchers, scientists, and drug development professionals invested in the Hippo signaling pathway, the quest for potent and specific inhibitors of the YAP-TEAD interaction is a critical frontier. This guide provides an objective comparison of two prominent compounds, MYF-03-176 and verteporfin, focusing on their mechanisms, efficacy, and the experimental data supporting their roles in disrupting this key oncogenic partnership.
The Hippo pathway is a crucial regulator of organ size and tissue homeostasis, and its dysregulation is a hallmark of numerous cancers. The transcriptional coactivator Yes-associated protein (YAP) and its paralog TAZ are the main downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEAD family of transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. The YAP-TEAD interaction is therefore a prime target for therapeutic intervention.
This guide delves into a comparative analysis of this compound, a novel covalent TEAD inhibitor, and verteporfin, a repurposed drug, in their ability to disrupt the YAP-TEAD complex.
Mechanisms of Action: A Tale of Two Strategies
This compound and verteporfin employ distinct strategies to sever the connection between YAP and TEAD.
This compound: The Covalent Binder
This compound is a potent and orally bioavailable pan-TEAD inhibitor.[1][2] Its mechanism is characterized by the formation of a covalent bond with a conserved cysteine residue within the central palmitate-binding pocket of TEAD transcription factors.[3] This irreversible binding allosterically disrupts the YAP-TEAD interaction, thereby suppressing the transcriptional activity of the complex.[4][5]
Verteporfin: The Multifaceted Disruptor
Verteporfin, a drug approved by the FDA for photodynamic therapy, has been identified as an inhibitor of YAP-TEAD interaction independent of its photosensitizing properties.[6][7] Its mechanism is thought to be multifactorial. Evidence suggests that verteporfin can directly bind to YAP, inducing conformational changes that prevent its association with TEAD.[6][8] Additionally, verteporfin has been shown to promote the cytoplasmic sequestration of YAP by upregulating the 14-3-3σ protein, a chaperone that retains YAP in the cytoplasm.[6][9]
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and verteporfin, providing a snapshot of their relative potencies.
| This compound Performance Data | |
| Parameter | Value |
| TEAD Transcriptional Activity IC50 | 11 nM (in NCI-H226 cells)[3][10] |
| TEAD1 IC50 | 47 nM[3][10] |
| TEAD3 IC50 | 32 nM[3][10] |
| TEAD4 IC50 | 71 nM[3][10] |
| Cell Growth Inhibition IC50 (NCI-H226) | 9 nM[3][10] |
| Verteporfin Performance Data | |
| Parameter | Value |
| Cell Viability IC50 (OVCAR3) | 10.55 µM (72h)[11][12] |
| Cell Viability IC50 (OVCAR8) | 17.92 µM (72h)[11][12] |
| YAP-TEAD4 Luciferase Reporter Inhibition | Significant inhibition at 10 µM[13] |
Note: A direct IC50 value for verteporfin's disruption of the YAP-TEAD interaction is not consistently reported in the reviewed literature, making a direct potency comparison with this compound challenging.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the Hippo signaling pathway and the distinct mechanisms by which this compound and verteporfin disrupt the YAP-TEAD interaction.
Figure 1: Hippo Pathway and Inhibitor Mechanisms.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate this compound and verteporfin.
Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction
This protocol is designed to determine the extent to which a compound disrupts the endogenous interaction between YAP and TEAD proteins.
Figure 2: Co-Immunoprecipitation Workflow.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., NCI-H226) and allow them to adhere. Treat cells with varying concentrations of this compound, verteporfin, or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Pre-clearing: Centrifuge the lysates to pellet cell debris. To reduce non-specific binding, incubate the supernatant with protein A/G agarose beads and then centrifuge to remove the beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., anti-YAP antibody) overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against both YAP and TEAD to detect the co-immunoprecipitated protein.
TEAD-Responsive Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the YAP-TEAD complex by measuring the expression of a reporter gene (luciferase) under the control of a TEAD-responsive promoter.
Figure 3: Luciferase Reporter Assay Workflow.
Methodology:
-
Cell Seeding and Transfection: Seed cells (e.g., HEK293T or a stable reporter cell line like NCI-H226-luc) in a multi-well plate. Co-transfect the cells with a TEAD-responsive firefly luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Compound Treatment: After transfection, treat the cells with a range of concentrations of this compound or verteporfin.
-
Cell Lysis: After the desired incubation period (e.g., 24-48 hours), lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in the same lysate using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in luciferase activity.
Cell Viability Assay (e.g., MTT or MTS Assay)
This assay assesses the effect of the inhibitors on cell proliferation and cytotoxicity.
Figure 4: Cell Viability Assay Workflow.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or verteporfin for a specified period (e.g., 72 hours).
-
Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours. Live cells with active metabolism will convert the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for cell growth inhibition.
Conclusion
Both this compound and verteporfin have demonstrated the ability to disrupt the YAP-TEAD interaction, a critical node in cancer signaling. This compound emerges as a highly potent, targeted inhibitor with a clear, covalent mechanism of action and impressive low nanomolar efficacy in inhibiting TEAD transcriptional activity and cancer cell growth. Verteporfin, while also effective, appears to have a more complex and potentially less direct mechanism of action, with its potency in cell-based assays being in the micromolar range.
The choice between these inhibitors will depend on the specific research question and experimental context. For studies requiring a highly potent and specific tool to probe the consequences of direct TEAD inhibition, this compound is an excellent candidate. Verteporfin, on the other hand, may be useful for exploring broader effects on YAP regulation and has the advantage of being an FDA-approved drug, which could facilitate translational studies. This guide provides a foundational understanding to aid researchers in making informed decisions for their investigations into the Hippo pathway and the development of novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | YAP-TEAD inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Docking analysis of verteporfin with YAP WW domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Verteporfin, a suppressor of YAP–TEAD complex, presents promising antitumor properties on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. e-century.us [e-century.us]
MYF-03-176: A Comparative Guide to its Anti-Tumor Efficacy Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-tumor effects of MYF-03-176, a potent and orally bioavailable covalent inhibitor of the TEA Domain (TEAD) family of transcription factors. By disrupting the crucial interaction between TEAD and its co-activator YAP, this compound effectively suppresses the oncogenic signaling of the Hippo pathway, which is frequently dysregulated in various cancers. This document summarizes key experimental data, compares its performance with other TEAD inhibitors, and provides detailed experimental protocols to facilitate further research and development.
Performance Comparison of this compound
This compound demonstrates significant potency in inhibiting TEAD transcriptional activity and the proliferation of cancer cells, particularly those with a dependency on the Hippo-YAP signaling axis.
In Vitro Efficacy:
This compound has been shown to be a pan-TEAD inhibitor with nanomolar efficacy. In the malignant pleural mesothelioma (MPM) cell line NCI-H226, which harbors a mutation in the Hippo pathway gene NF2, this compound potently inhibits TEAD transcriptional activity and cell growth.[1][2]
Table 1: In Vitro Activity of this compound in NCI-H226 Mesothelioma Cells
| Parameter | IC50 (nM) |
| TEAD Transcriptional Activity | 11 |
| Cell Proliferation (5-day assay) | 9 |
Data compiled from publicly available information.[1]
Furthermore, a head-to-head comparison with other known TEAD inhibitors in NCI-H226 cells reveals the competitive potency of this compound.
Table 2: Comparison of Anti-Proliferative Activity of TEAD Inhibitors in NCI-H226 Cells
| Compound | IC50 (nM) |
| This compound | 9 |
| MYF-03-69 | >10 |
| K-975 | ~10 |
| Compound 2 | >100 |
| VT103 | <10 |
Data adapted from a comparative study. Note: Exact values for some compounds were not specified beyond a certain range in the source material.
The predecessor of this compound, MYF-03-69, was screened against a panel of 903 cancer cell lines, revealing a strong correlation between sensitivity and dependency on YAP/TEAD signaling.[3] This suggests that the anti-tumor activity of this class of inhibitors extends beyond mesothelioma. This compound itself has been noted to significantly inhibit the proliferation of cell lines derived from liposarcoma.[4]
In Vivo Efficacy:
Oral administration of this compound has demonstrated robust anti-tumor activity in preclinical xenograft models.
Table 3: In Vivo Efficacy of this compound in a Malignant Pleural Mesothelioma Xenograft Model (NCI-H226)
| Dose (Oral, Twice Daily) | Duration | Average Tumor Regression |
| 30 mg/kg | 28 days | 54% |
| 75 mg/kg | 28 days | 68% |
Data from in vivo studies in BALB/c nude mice. At the 75 mg/kg dose, some transient body weight loss was observed.[1]
Synergistic Effects in Combination Therapies:
This compound has shown remarkable synergistic effects when combined with inhibitors of the KRAS signaling pathway, a key driver in many cancers, including non-small cell lung cancer (NSCLC). This suggests a promising therapeutic strategy for treating KRAS-mutant tumors.
Table 4: In Vivo Efficacy of this compound in Combination with a KRAS G12C Inhibitor (AMG510)
| Treatment Group | Tumor Model | Outcome |
| This compound (100 mg/kg, p.o., twice daily) + AMG510 | SW1753 Xenograft (KRAS G12C) | Significant reduction in tumor volume without affecting body weight |
Data from a 21-day study in BALB/c nude mice.[1]
Mechanism of Action: The Hippo Signaling Pathway
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. Its dysregulation leads to the nuclear translocation of the transcriptional co-activator YAP (or its paralog TAZ). In the nucleus, YAP binds to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. This compound covalently binds to a cysteine residue in the palmitate-binding pocket of TEAD, disrupting the YAP-TEAD interaction and thereby abrogating their oncogenic transcriptional program.
Experimental Protocols
The following are generalized protocols for key experiments used to validate the anti-tumor effects of this compound.
Cell Viability Assay
This protocol outlines a typical procedure for assessing the anti-proliferative effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound (e.g., from 0.1 nM to 10 µM) is prepared in the appropriate cell culture medium. The medium in the cell plates is replaced with the medium containing the different concentrations of the compound.
-
Incubation: The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: After the incubation period, cell viability is assessed using a commercially available kit such as CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to vehicle-treated control wells, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
In Vivo Xenograft Study
This protocol describes a typical xenograft study to evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Animal Model: Female BALB/c nude mice (6-8 weeks old) are typically used.
-
Cell Implantation: Approximately 5 x 10^6 NCI-H226 cells in a mixture of media and Matrigel are subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a volume of 100-200 mm³. Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is formulated for oral gavage (e.g., in 0.5% methylcellulose) and administered twice daily at the desired doses (e.g., 30 mg/kg and 75 mg/kg). The control group receives the vehicle only.
-
Monitoring and Endpoint: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²). Body weight is monitored as an indicator of toxicity. The study continues for a predetermined period (e.g., 28 days) or until the tumors in the control group reach a specified size.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment groups to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Conclusion
This compound is a promising, orally bioavailable TEAD inhibitor with potent anti-tumor activity in preclinical models of cancers with a dysregulated Hippo pathway, such as malignant pleural mesothelioma. Its efficacy as a monotherapy and in combination with other targeted agents, such as KRAS inhibitors, highlights its potential as a valuable therapeutic agent. The data presented in this guide provides a strong rationale for the continued investigation of this compound in a broader range of cancer types with YAP/TEAD dependency. The provided experimental protocols serve as a foundation for researchers to further validate and expand upon these findings.
References
Synergistic Potential of MYF-03-176 in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of MYF-03-176, a covalent TEAD inhibitor, when used in combination with other anti-cancer drugs. The data presented herein is collated from preclinical studies and aims to inform further research and development in combination cancer therapies.
Introduction to this compound
This compound is an orally bioavailable, covalent inhibitor of the TEA Domain (TEAD) family of transcription factors.[1] TEAD proteins are the downstream effectors of the Hippo signaling pathway, which plays a critical role in tumorigenesis and drug resistance. By binding to a conserved cysteine in the palmitoylation pocket of TEAD, this compound disrupts the interaction between TEAD and its co-activator YAP/TAZ, leading to the suppression of transcriptional programs that promote cancer cell proliferation and survival.[2][3] Preclinical studies have demonstrated the potent anti-tumor activity of this compound as a single agent in Hippo-pathway-altered cancers, such as malignant pleural mesothelioma.[2][3]
Synergistic Effects with KRAS Inhibitors
A key area of investigation for this compound is its combination with inhibitors of KRAS, one of the most frequently mutated oncogenes in cancer. Resistance to KRAS inhibitors is a significant clinical challenge, often driven by the activation of bypass signaling pathways, including the Hippo-YAP/TAZ pathway. By inhibiting TEAD, this compound can block this escape route, leading to a synergistic anti-tumor effect when combined with KRAS inhibitors.
Quantitative Analysis of In Vitro Synergy
Multiple studies have demonstrated the synergistic activity of this compound with KRAS G12C inhibitors in various cancer cell lines. The following tables summarize the key quantitative findings from these studies.
Table 1: Synergistic Inhibition of Cell Proliferation with MRTX-849 (Adagrasib)
| Cell Line | Cancer Type | This compound Concentration | MRTX-849 Concentration (IC50) | % Inhibition (this compound alone) | % Inhibition (MRTX-849 alone) | % Inhibition (Combination) | Synergy Assessment |
| H2122 | Non-Small Cell Lung Cancer | 1 µmol/L | ~10 nmol/L | ~15% | ~50% | ~85% | Synergy by Bliss Independence |
| H2030 | Non-Small Cell Lung Cancer | 1 µmol/L | ~50 nmol/L | ~20% | ~50% | ~90% | Synergy by Bliss Independence |
| HCC-44 | Non-Small Cell Lung Cancer | 1 µmol/L | ~25 nmol/L | ~10% | ~50% | ~75% | Synergy by Bliss Independence |
| H23 | Non-Small Cell Lung Cancer | 1 µmol/L | ~100 nmol/L | ~5% | ~50% | ~60% | Synergy by Bliss Independence |
Data extracted from proliferation assays based on trypan blue exclusion. The exact IC50 values for MRTX-849 in each cell line were used in the original experiment but are approximated here for summary purposes.
Table 2: Synergistic Effects on Clonogenic Survival with AMG510 (Sotorasib)
| Cell Line | Cancer Type | Combination | Synergy Score |
| H358 | Non-Small Cell Lung Cancer | AMG510 + this compound | High |
| H358R N20 | Non-Small Cell Lung Cancer (Resistant) | AMG510 + this compound | High |
| H358R | Non-Small Cell Lung Cancer (Resistant) | AMG510 + this compound | High |
| KYSE410 | Esophageal Squamous Cell Carcinoma | AMG510 + this compound | High |
| SW1573 | Non-Small Cell Lung Cancer | AMG510 + this compound | High |
| H2030 | Non-Small Cell Lung Cancer | AMG510 + this compound | High |
Synergy scores are based on a heatmap analysis from the cited study. "High" indicates a strong synergistic interaction observed in the clonogenic assays.
In Vivo Synergistic Efficacy
The combination of this compound and the KRAS G12C inhibitor AMG510 has been evaluated in a xenograft mouse model, demonstrating a significant enhancement of anti-tumor activity.
Table 3: In Vivo Combination Efficacy in a SW1753 Xenograft Model
| Treatment Group | Dosing Regimen | Outcome |
| This compound alone | 100 mg/kg, p.o., twice daily for 21 days | Moderate tumor growth inhibition |
| AMG510 alone | - | Moderate tumor growth inhibition |
| This compound + AMG510 | This compound (100 mg/kg, p.o., twice daily) + AMG510 for 21 days | Significant reduction in tumor volumes compared to either monotherapy, without affecting body weight. |
This data is provided by MedchemExpress and the primary publication with detailed tumor growth curves has not been identified.[1]
Mechanism of Synergy: A Signaling Pathway Perspective
The synergistic effect of this compound and KRAS inhibitors is rooted in their complementary mechanisms of action. KRAS inhibitors block the oncogenic signaling downstream of mutant KRAS. However, cancer cells can develop resistance by activating the Hippo-YAP/TAZ pathway, leading to TEAD-mediated transcription of pro-survival and proliferative genes. This compound directly counteracts this resistance mechanism.
References
Head-to-Head Comparison: MYF-03-176 and MYF-03-69 in Targeting the Hippo-YAP Pathway
A detailed analysis for researchers and drug development professionals on two potent covalent TEAD inhibitors.
This guide provides a comprehensive comparison of MYF-03-176 and MYF-03-69, two covalent inhibitors of the TEA Domain (TEAD) transcription factors. Both compounds are instrumental in targeting the Hippo signaling pathway, which is frequently dysregulated in various cancers. This document synthesizes available experimental data to offer a clear perspective on their respective potencies, mechanisms of action, and potential therapeutic applications.
Overview and Mechanism of Action
MYF-03-69 is a potent and irreversible covalent inhibitor of all four TEAD paralogs (TEAD1-4).[1][2] It was developed through a structure-based design approach following a covalent fragment screening.[3][4] MYF-03-69 functions by covalently binding to a conserved cysteine residue in the central palmitate-binding pocket of TEAD.[5][6] This modification inhibits the auto-palmitoylation of TEAD, a post-translational modification crucial for its interaction with the coactivator Yes-associated protein (YAP).[5] By disrupting the YAP-TEAD association, MYF-03-69 effectively suppresses the transcriptional activity of this complex, leading to the downregulation of pro-proliferative and anti-apoptotic target genes.[3][4][5]
This compound is an analog of MYF-03-69, developed through medicinal chemistry efforts to improve upon the parent compound's properties, specifically its oral bioavailability.[3][4] As a result, this compound is a potent, and importantly, orally active pan-TEAD inhibitor.[7][8] It shares the same mechanism of action as MYF-03-69, covalently targeting the TEAD palmitate pocket to disrupt the YAP-TEAD interaction and subsequent gene transcription.[8]
dot
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and MYF-03-69, highlighting their inhibitory potency against TEAD and cancer cell lines.
Table 1: In Vitro Inhibitory Activity (IC₅₀)
| Compound | Target | IC₅₀ (nM) |
| This compound | TEAD Transcriptional Activity (NCI-H226 cells) | 11[7][8] |
| TEAD1 | 47[7] | |
| TEAD3 | 32[7] | |
| TEAD4 | 71[7] | |
| MYF-03-69 | TEAD Transcriptional Activity (NCI-H226 cells) | 56[1] |
| TEAD1 | 385[1][2] | |
| TEAD2 | 143[1][2] | |
| TEAD3 | 558[1][2] | |
| TEAD4 | 173[1][2] |
Table 2: Anti-proliferative Activity (IC₅₀)
| Compound | Cell Line | Hippo Pathway Status | IC₅₀ (nM) |
| This compound | NCI-H226 (Mesothelioma) | Defective | 9[7][8] |
| MYF-03-69 | NCI-H226 (Mesothelioma) | Defective | Not explicitly stated, but less potent than this compound.[3][4] |
| MSTO-211H (Mesothelioma) | Defective | Potent inhibition observed.[3][4] | |
| MeT-5A (Non-cancerous mesothelium) | Intact | No anti-proliferative activity.[3][4] | |
| NCI-H2452 (Mesothelioma) | Intact | No anti-proliferative activity.[3][4] |
Head-to-Head Experimental Findings
A direct comparison revealed that this compound is more potent than MYF-03-69 in inhibiting YAP-TEAD transcriptional activity and the proliferation of Hippo-deficient cancer cells.[3][4] While both compounds lead to a significant downregulation of YAP target genes such as CTGF, CYR61, and ANKRD1, and an upregulation of the pro-apoptotic gene BMF, this compound achieves these effects at lower concentrations.[3][4][8]
In a xenograft mouse model using NCI-H226 cells, orally administered this compound demonstrated strong anti-tumor efficacy.[3][4][9] Doses of 30 mg/kg and 75 mg/kg resulted in average tumor regressions of 54% and 68%, respectively.[7] The 30 mg/kg dose was well-tolerated, whereas the 75 mg/kg dose led to some reversible body weight loss in a subset of animals.[3][9]
Experimental Protocols
A summary of the key experimental methodologies used to characterize and compare this compound and MYF-03-69 is provided below.
dot
TEAD Palmitoylation Assay: HEK293T cells expressing Myc-TEAD4 were treated with the compounds for 24 hours. An alkyne-palmitic acid probe was used to label palmitoylated proteins. Following cell lysis, click chemistry was employed to attach a reporter tag to the alkyne group, allowing for the visualization of TEAD palmitoylation levels via western blot.[3]
YAP-TEAD Transcriptional Reporter Assay: NCI-H226 cells were stably transfected with a luciferase reporter construct driven by a TEAD-responsive promoter. Cells were treated with the inhibitors for 72 hours, and luciferase activity was measured to quantify the inhibition of YAP-TEAD transcriptional activity.[3]
Co-Immunoprecipitation (Co-IP): NCI-H226 cells were treated with the compounds for 24 hours. Endogenous TEAD was immunoprecipitated from cell lysates, and the co-immunoprecipitated YAP was detected by western blotting to assess the disruption of the YAP-TEAD interaction.[3]
Gene Expression Analysis (RT-qPCR): NCI-H226 cells were treated with the inhibitors for 24 hours. RNA was extracted, reverse-transcribed to cDNA, and quantitative PCR was performed to measure the expression levels of YAP target genes (CTGF, CYR61, ANKRD1) and the pro-apoptotic gene BMF.[3]
Cell Proliferation Assay: Cancer cell lines were seeded and treated with a range of inhibitor concentrations for 5 days. Cell viability was assessed using assays such as CellTiter-Glo to determine the anti-proliferative effects and calculate IC₅₀ values.[3]
Xenograft Mouse Model: NCI-H226 cells were subcutaneously implanted into immunodeficient mice. Once tumors were established, mice were treated with this compound via oral gavage, typically twice daily for 28 days. Tumor volume and body weight were monitored throughout the study to evaluate anti-tumor efficacy and toxicity.[7]
Conclusion
Both this compound and MYF-03-69 are valuable research tools for probing the function of the Hippo-YAP pathway. MYF-03-69 serves as a potent parent compound that effectively disrupts the YAP-TEAD interaction and inhibits the growth of Hippo-deficient cancer cells.[3][4] this compound represents a significant advancement, demonstrating superior potency and, crucially, oral bioavailability, which enabled the demonstration of strong in vivo anti-tumor efficacy.[3][4][9] This makes this compound a promising lead compound for the development of targeted therapies for cancers driven by YAP-TEAD hyperactivity.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | YAP-TEAD inhibitor | Probechem Biochemicals [probechem.com]
- 9. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]
Does MYF-03-176 show a better safety profile than other pan-TEAD inhibitors?
A detailed comparison of the preclinical safety data for MYF-03-176 against other pan-TEAD (Transcriptional Enhanced Associate Domain) inhibitors suggests a promising but still emerging safety profile for this novel compound. While direct comparative toxicology studies are limited, available data indicates that while class-related toxicities such as effects on body weight and potential for nephrotoxicity exist, this compound may offer a favorable window for therapeutic intervention. This guide provides an objective comparison based on published preclinical and clinical data, alongside detailed experimental methodologies for key safety assessments.
The Hippo Pathway and the Role of Pan-TEAD Inhibitors
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a key driver in various cancers. The TEAD family of transcription factors are the downstream effectors of the Hippo pathway, and their inhibition presents a promising therapeutic strategy. Pan-TEAD inhibitors, which target all four TEAD isoforms (TEAD1-4), are being actively developed to block the oncogenic functions of the YAP/TAZ-TEAD complex.
Confirming the Covalent Binding of MYF-03-176 to TEAD: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental evidence supporting the covalent binding of MYF-03-176 to the TEA Domain (TEAD) family of transcription factors. It also presents a comparative overview of this compound with other alternative covalent TEAD inhibitors, supported by experimental data.
This compound is an orally active, potent, and irreversible inhibitor of TEAD transcriptional activity.[1][2] It was developed through the optimization of its precursor, MYF-03-69, and targets a conserved cysteine residue within the central palmitoylation pocket of TEAD proteins.[3][4] This covalent modification disrupts the interaction between TEAD and its co-activator YAP, thereby suppressing the transcription of target genes involved in cell proliferation and survival.[3][5]
Evidence of Covalent Binding
The covalent interaction of the this compound chemical scaffold with TEAD has been robustly demonstrated through multiple lines of experimental evidence, primarily using its closely related precursor, MYF-03-69.
Intact Protein Mass Spectrometry: Analysis of the intact TEAD2 YAP-binding domain (YBD) after incubation with a 10-fold molar excess of MYF-03-69 for one hour at room temperature showed 100% labeling of the protein.[5] This complete modification of the protein provides strong evidence of a stable, covalent adduct formation.
Tandem Mass Spectrometry (MS/MS): To pinpoint the exact site of covalent modification, the TEAD2-MYF-03-69 adduct was subjected to trypsin digestion followed by MS/MS analysis. This peptide mapping technique identified Cysteine 380 (C380) as the specific amino acid residue modified by MYF-03-69.[5]
X-ray Crystallography: The high-resolution (1.68 Å) co-crystal structure of MYF-03-69 in complex with TEAD1 YBD unequivocally confirmed the formation of a covalent bond with the conserved cysteine residue, Cys359 (the equivalent of C380 in TEAD2).[6]
Given that this compound is a structurally optimized analog of MYF-03-69, it is inferred to share the same covalent binding mechanism.[4]
Signaling Pathway and Experimental Workflow
The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis. When the pathway is inactive, the transcriptional co-activator YAP translocates to the nucleus and binds to TEAD transcription factors, leading to the expression of genes that promote cell proliferation. In many cancers, the Hippo pathway is dysregulated, leading to YAP/TEAD-driven tumor growth. Covalent inhibitors like this compound target the palmitoylation pocket of TEAD, preventing its interaction with YAP and thereby inhibiting oncogenic signaling.
References
- 1. This compound | YAP-TEAD inhibitor | Probechem Biochemicals [probechem.com]
- 2. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]
- 5. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | Sciety [sciety.org]
- 6. medchemexpress.com [medchemexpress.com]
Cross-validation of MYF-03-176's effect on different YAP-TEAD dependent cell lines.
A Head-to-Head Analysis of Novel YAP-TEAD Inhibitors
The transcriptional coactivator Yes-associated protein (YAP) and its association with the TEAD family of transcription factors are critical drivers of tumorigenesis and cancer progression in a variety of malignancies. The disruption of this protein-protein interaction has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of MYF-03-176, a potent and orally bioavailable pan-TEAD inhibitor, against other known YAP-TEAD inhibitors across a panel of YAP-TEAD dependent cancer cell lines.
Mechanism of Action: Covalent Inhibition of TEAD
This compound is an irreversible pan-TEAD inhibitor that functions by covalently binding to a conserved cysteine residue within the palmitate-binding pocket of TEAD transcription factors. This covalent modification disrupts the association between YAP and TEAD, thereby suppressing the transcriptional activity of the YAP-TEAD complex and inhibiting the expression of its downstream target genes.[1][2] This targeted mechanism leads to potent anti-proliferative effects in cancer cells that are dependent on the YAP-TEAD signaling axis for their growth and survival.
Performance Comparison in YAP-TEAD Dependent Cell Lines
The efficacy of this compound has been evaluated against other YAP-TEAD inhibitors, including K-975, VT103, and verteporfin, in several well-characterized YAP-TEAD dependent cancer cell lines. These cell lines represent different cancer types known to be driven by aberrant YAP-TEAD signaling, including malignant pleural mesothelioma (MPM), and breast cancer.
Malignant Pleural Mesothelioma (MPM)
MPM is a cancer type frequently characterized by mutations in the Hippo pathway, leading to hyperactivation of YAP-TEAD signaling. The NCI-H226 and MSTO-211H cell lines are established models for studying YAP-TEAD dependent MPM.
Data Summary: this compound vs. Alternatives in MPM Cell Lines
| Cell Line | Inhibitor | Transcriptional Inhibition IC50 (nM) | Anti-proliferative IC50 / GI50 (nM) |
| NCI-H226 | This compound | 11 [1][3] | 9 [2][3] |
| K-975 | Comparable to this compound[1][4] | Similar to this compound[1][4] | |
| VT103 | More potent than this compound[1][4] | Similar to this compound[1][4] | |
| MSTO-211H | K-975 | - | Effective[5] |
In the NF2-deficient NCI-H226 cell line, this compound demonstrates potent inhibition of TEAD transcriptional activity with an IC50 of 11 nM and strong anti-proliferative effects with an IC50 of 9 nM.[1][2][3] Head-to-head comparisons revealed that while VT103 was more potent in the transcriptional reporter assay, the anti-proliferative effect of this compound was comparable to both VT103 and K-975 in this cell line.[1][4]
Breast Cancer
The triple-negative breast cancer cell line MDA-MB-231 is another model system where YAP-TEAD signaling is implicated in tumor progression.
Data Summary: Verteporfin in Breast Cancer
| Cell Line | Inhibitor | Effect |
| MDA-MB-231 | Verteporfin | Decreased YAP, TEAD, and Survivin expression[3] |
While direct comparative IC50 data for this compound in MDA-MB-231 is not yet available in the public domain, the known YAP-TEAD dependence of this cell line makes it a relevant model for future comparative studies. Verteporfin has been shown to reduce the expression of YAP and its target genes in this cell line.[3] A precursor to this compound, MYF-03-69, was shown to be effective in a broad panel of 903 cancer cell lines, with sensitivity correlating with YAP or TEAD dependency.[4]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and a general workflow for evaluating YAP-TEAD inhibitors.
Caption: this compound inhibits the YAP-TEAD signaling pathway.
Caption: Workflow for comparing YAP-TEAD inhibitor efficacy.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and interpretation of the results.
TEAD Luciferase Reporter Assay
This assay measures the transcriptional activity of the YAP-TEAD complex.
-
Cell Seeding: Seed NCI-H226 cells stably expressing a TEAD-responsive luciferase reporter construct in 96-well plates.
-
Inhibitor Treatment: After cell attachment, treat the cells with a serial dilution of this compound or alternative inhibitors for 72 hours.[1]
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol (e.g., Promega's Dual-Luciferase® Reporter Assay System).
-
Data Analysis: Normalize the firefly luciferase signal to a co-transfected control (e.g., Renilla luciferase). Plot the normalized data against the inhibitor concentration and calculate the IC50 values using a non-linear regression model.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the anti-proliferative effect of the inhibitors.
-
Cell Seeding: Seed YAP-TEAD dependent cell lines (e.g., NCI-H226) in opaque-walled 96-well plates.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the inhibitors for 5 days.[1]
-
ATP Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle-treated control wells and calculate the IC50 values.
Quantitative Real-Time PCR (qPCR) for YAP-TEAD Target Genes
This assay quantifies the changes in the expression of YAP-TEAD target genes.
-
Cell Treatment: Treat YAP-TEAD dependent cells (e.g., NCI-H226) with the inhibitors at specified concentrations for 24 hours.[3]
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse-transcribe it into cDNA.
-
qPCR: Perform qPCR using primers specific for YAP-TEAD target genes such as CTGF, CYR61, ANKRD1, and the pro-apoptotic gene BMF.[1][3] A housekeeping gene (e.g., GAPDH) should be used for normalization.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Conclusion
This compound is a highly potent, orally bioavailable covalent inhibitor of the YAP-TEAD transcriptional complex. Head-to-head comparisons in the NCI-H226 malignant pleural mesothelioma cell line demonstrate that this compound has strong anti-proliferative activity, comparable to other leading YAP-TEAD inhibitors such as K-975 and VT103. Its potent inhibition of TEAD transcriptional activity at low nanomolar concentrations highlights its on-target efficacy. Further comparative studies across a broader panel of YAP-TEAD dependent cancer cell lines will be instrumental in fully elucidating the therapeutic potential of this compound. The provided experimental protocols offer a robust framework for such future investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cellosaurus cell line MDA-MB-231 (CVCL_0062) [cellosaurus.org]
- 3. Verteporfin inhibits cell proliferation and induces apoptosis in different subtypes of breast cancer cell lines without light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
MYF-03-176 Demonstrates Potent Anti-Tumor Efficacy in NCI-H226 Mesothelioma Model
A head-to-head comparison of preclinical data highlights the promising in vivo activity of MYF-03-176, an oral TEAD inhibitor, against the NCI-H226 cell-derived xenograft (CDX) mouse model. This guide provides a comparative analysis of this compound against other agents evaluated in the same mesothelioma model, supported by detailed experimental protocols and pathway diagrams.
This compound, a novel, orally active small molecule inhibitor of the TEAD family of transcription factors, has shown significant anti-tumor efficacy in a preclinical model of malignant pleural mesothelioma.[1][2] Data from in vivo studies using the NCI-H226 CDX mouse model indicates a robust dose-dependent inhibition of tumor growth, positioning this compound as a compelling candidate for further development.[1] This report compares the performance of this compound with other investigational agents that have been assessed in the NCI-H226 xenograft model.
Comparative Efficacy in the NCI-H226 CDX Model
The following table summarizes the in vivo efficacy of this compound and other therapeutic agents tested in the NCI-H226 xenograft model.
| Compound | Target / Mechanism of Action | Dose and Route | Treatment Duration | Key Efficacy Readout |
| This compound | TEAD Inhibitor (Hippo Pathway) | 30-75 mg/kg, p.o., twice daily | 28 days | Strong antitumor effect.[1] |
| GSK3052230 | FGF Ligand Trap | Not Specified | Not Specified | Dose-dependent tumor growth inhibition.[3] |
| GANT61 | GLI2 Inhibitor (Hedgehog Pathway) | Not Specified | Not Specified | Significant antitumor activity.[3] |
| Doxorubicin | DNA Intercalator, Topoisomerase II Inhibitor | Not Specified | Not Specified | Used in preclinical efficacy studies.[4] |
| Bevacizumab | VEGF-A Inhibitor | Not Specified | Not Specified | Used in preclinical efficacy studies.[4] |
| Irinotecan | Topoisomerase I Inhibitor | Not Specified | Not Specified | Used in preclinical efficacy studies.[4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are the protocols for the establishment of the NCI-H226 CDX model and the administration of this compound.
NCI-H226 Cell-Derived Xenograft (CDX) Mouse Model Establishment
The NCI-H226 CDX model is a standard and widely utilized preclinical model for mesothelioma research.[4][5]
-
Cell Culture: NCI-H226 human mesothelioma cells are cultured under exponential growth conditions.[5]
-
Cell Preparation: Cells are harvested, and viability is assessed. The cell suspension is adjusted to a concentration of 1 x 10⁶ viable cells in a 50% Matrigel solution.[3][5]
-
Implantation: A volume of 150 µL of the cell suspension is subcutaneously injected into the flank of immunocompromised mice, such as athymic BALB/c nude mice (10–12 weeks old).[3][5]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size before the initiation of treatment. Tumor volume is monitored regularly.
Experimental workflow for NCI-H226 CDX mouse model studies.
This compound Administration
In the NCI-H226 CDX model, this compound was administered as follows:
-
Formulation: this compound is formulated for oral administration (p.o.).
-
Dosing: The compound was administered at doses ranging from 30 to 75 mg/kg.[1]
-
Frequency: Dosing was performed twice daily.[1]
-
Duration: The treatment was continued for 28 consecutive days.[1]
Mechanism of Action: Targeting the Hippo Pathway
This compound exerts its anti-tumor effects by inhibiting the Hippo signaling pathway, a critical regulator of cell growth and apoptosis.[1][2] In many cancers, including mesothelioma, the Hippo pathway is dysregulated, leading to the activation of the transcriptional co-activator YAP. YAP translocates to the nucleus and binds to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.
This compound is a covalent inhibitor that targets a palmitoylation pocket on TEAD, thereby disrupting the crucial YAP-TEAD protein-protein interaction.[2][6] This disruption prevents the transcription of oncogenic target genes, leading to an up-regulation of pro-apoptotic genes such as BMF and subsequent tumor growth inhibition.[2]
Mechanism of action of this compound in the Hippo signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NCI-H226 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. NCI-H226 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 5. altogenlabs.com [altogenlabs.com]
- 6. researchgate.net [researchgate.net]
Unraveling the Transcriptional Landscape: A Comparative Analysis of MYF-03-176 and Other Hippo Pathway Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced effects of novel therapeutics on gene expression is paramount. This guide provides a comparative analysis of the gene expression changes induced by MYF-03-176, a potent TEAD inhibitor, and other inhibitors of the Hippo signaling pathway. By presenting key experimental data in a structured format, detailing methodologies, and visualizing complex biological processes, this document aims to be an invaluable resource for those investigating the Hippo pathway as a therapeutic target.
The Hippo pathway is a critical signaling cascade that regulates organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in various cancers, making it a prime target for drug development. At the core of this pathway, the transcriptional co-activator YAP and its paralog TAZ associate with TEAD family transcription factors to drive the expression of pro-proliferative and anti-apoptotic genes. Small molecule inhibitors targeting different nodes of this pathway have emerged as promising therapeutic strategies. This guide focuses on this compound, a covalent inhibitor of TEAD, and compares its effects on gene expression with other well-characterized Hippo pathway inhibitors, namely Verteporfin (a YAP-TEAD interaction disruptor) and XMU-MP-1 (an MST1/2 kinase inhibitor).
Comparative Analysis of Gene Expression Changes
The following tables summarize the reported gene expression changes induced by this compound, Verteporfin, and XMU-MP-1. It is important to note that the experimental conditions, including cell lines, drug concentrations, and treatment durations, may vary across studies, which can influence the observed gene expression profiles.
| Inhibitor | Mechanism of Action | Downregulated Genes | Upregulated Genes | Cell Line(s) Studied | Key Pathway Analysis Findings |
| This compound | Covalent TEAD inhibitor | CTGF, CYR61, ANKRD1[1] | BMF[1] | NCI-H226 (Malignant Pleural Mesothelioma)[1] | Inhibition of YAP/TEAD target gene expression, induction of pro-apoptotic signaling. |
| Verteporfin | Disrupts YAP-TEAD interaction | CDC23, BUB1B[2] | Genes involved in extracellular matrix organization[2] | HEC-1-A, HEC-1-B (Endometrial Cancer)[2] | Perturbation of mitotic checkpoint progression and extracellular matrix organization.[2] |
| XMU-MP-1 | MST1/2 kinase inhibitor | Cell cycle regulators (e.g., E2F family, CDC genes, cyclins)[3][4] | Genes involved in apoptosis, autophagy, and necroptosis.[3][4] | Namalwa (Burkitt's Lymphoma)[4] | Suppression of cell cycle progression and induction of programmed cell death pathways.[3][4] |
Table 1: Summary of Gene Expression Changes Induced by Hippo Pathway Inhibitors. This table provides a high-level overview of the transcriptional consequences of treatment with this compound, Verteporfin, and XMU-MP-1.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline standardized protocols for key experiments used to assess gene expression changes upon treatment with Hippo pathway inhibitors.
RNA Sequencing (RNA-Seq)
RNA-Seq is a powerful technique for transcriptome-wide analysis of gene expression.
1. Cell Culture and Drug Treatment:
-
Seed cells at a predetermined density in appropriate culture vessels.
-
Allow cells to adhere and reach a desired confluency (typically 60-80%).
-
Treat cells with the Hippo pathway inhibitor of interest (e.g., this compound) at various concentrations and for specific durations. Include a vehicle-treated control group.
-
Harvest cells for RNA extraction.
2. RNA Extraction:
-
Lyse cells using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a phenol-chloroform extraction method or a column-based RNA purification kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN score > 8).
3. Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the extracted RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Data Analysis:
-
Perform quality control of the raw sequencing reads using tools like FastQC.
-
Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantify gene expression levels (e.g., using featureCounts or Salmon).
-
Perform differential gene expression analysis between drug-treated and control samples using packages like DESeq2 or edgeR.
-
Conduct pathway enrichment analysis (e.g., Gene Set Enrichment Analysis - GSEA) to identify biological pathways affected by the drug treatment.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to validate the expression changes of specific genes identified by RNA-Seq.
1. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
2. qPCR Reaction:
-
Set up the qPCR reaction using a qPCR master mix (containing SYBR Green or a fluorescent probe), gene-specific primers, and the synthesized cDNA as a template.
-
Run the reaction on a real-time PCR instrument. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for the gene of interest and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative gene expression changes using the ΔΔCt method.
Western Blotting
Western blotting is used to analyze changes in protein expression levels, confirming the functional consequences of altered gene expression.
1. Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Separate 20-30 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the protein expression levels to a loading control (e.g., GAPDH, β-actin).
Visualizing the Landscape of Hippo Pathway Inhibition
To provide a clearer understanding of the mechanisms and experimental workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The Hippo Signaling Pathway and points of intervention by various inhibitors.
Caption: A streamlined workflow for RNA sequencing-based gene expression analysis.
Caption: Logical comparison of the molecular effects of different Hippo pathway inhibitors.
References
- 1. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]
- 2. Differential gene expression induced by Verteporfin in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells [mdpi.com]
Safety Operating Guide
Essential Safety and Handling Protocols for MYF-03-176
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like MYF-03-176 is paramount. This document provides immediate, essential guidance on personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against exposure to hazardous materials. The following table summarizes the recommended PPE for handling this compound.
| Situation | Recommended Personal Protective Equipment |
| Routine Handling (Weighing, preparing solutions) | Primary: Nitrile gloves, safety glasses with side shields, and a lab coat. Secondary: If generating dust or aerosols, use a chemical fume hood and consider a respirator with an appropriate cartridge. |
| Spill or Emergency | Primary: Chemical-resistant gloves (e.g., thicker nitrile or neoprene), chemical splash goggles, and a chemical-resistant apron or suit. Secondary: A full-face respirator with a combination organic vapor/particulate cartridge may be necessary depending on the spill size and ventilation. |
| Storage and Transport | Standard laboratory attire, including a lab coat and closed-toe shoes. Gloves are recommended when handling containers. |
Operational and Disposal Plans
Adherence to standardized operational and disposal procedures is critical for minimizing chemical exposure and environmental contamination.
| Procedure | Step-by-Step Guidance |
| Receiving and Storage | 1. Upon receipt, visually inspect the container for any damage or leaks. 2. Wear gloves when handling the container. 3. Store in a cool, dry, and well-ventilated area away from incompatible materials. 4. Keep the container tightly sealed. |
| Handling and Use | 1. Always handle this compound within a certified chemical fume hood to minimize inhalation exposure. 2. Use the smallest quantity of material necessary for the experiment. 3. Avoid direct contact with skin, eyes, and clothing by wearing the appropriate PPE. 4. Prevent the generation of dust and aerosols. |
| Disposal | 1. Dispose of waste this compound and any contaminated materials (e.g., gloves, pipette tips) as hazardous chemical waste. 2. Follow all local, state, and federal regulations for hazardous waste disposal. 3. Do not dispose of down the drain or in the regular trash. 4. Use a licensed hazardous waste disposal company. |
PPE Donning and Doffing Workflow
The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment to prevent contamination.
Caption: Standard workflow for donning and doffing Personal Protective Equipment (PPE).
It is imperative to consult the official Safety Data Sheet (SDS) for this compound provided by the manufacturer for comprehensive safety information. An SDS for this compound is available from suppliers such as MedchemExpress.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
